Product packaging for (R)-4-(Oxiran-2-ylmethyl)morpholine(Cat. No.:CAS No. 452105-35-0)

(R)-4-(Oxiran-2-ylmethyl)morpholine

货号: B1311029
CAS 编号: 452105-35-0
分子量: 143.18 g/mol
InChI 键: KKWQCCPQBCHJBZ-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(R)-4-(Oxiran-2-ylmethyl)morpholine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1311029 (R)-4-(Oxiran-2-ylmethyl)morpholine CAS No. 452105-35-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[[(2R)-oxiran-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427837
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-35-0
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-(Oxiran-2-ylmethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (R)-4-(Oxiran-2-ylmethyl)morpholine

Introduction

This compound is an organic compound featuring a morpholine ring substituted with a reactive oxirane (epoxide) group.[1] Its molecular formula is C₇H₁₃NO₂.[1] This molecule is of significant interest in medicinal chemistry and organic synthesis due to the unique combination of the stable, pharmacologically relevant morpholine scaffold and the highly reactive, versatile epoxide ring.[1][2][3] The strained three-membered oxirane ring makes it an excellent electrophilic building block, enabling a wide range of chemical transformations.[1][4]

The morpholine heterocycle is a "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles, such as solubility, metabolic stability, and receptor affinity.[2][3][5] Consequently, this compound serves as a valuable chiral intermediate for the synthesis of complex, biologically active compounds.[6][7]

Chemical and Physical Properties

This compound's chemical identity and physical characteristics are foundational to its application in research and development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.1836 g/mol [8]
IUPAC Name This compound-
CAS Number Not explicitly found for the (R)-enantiomer, 6270-19-5 for racemate[8]
Appearance Typically a liquid[9]
Classification Cyclic ether, Morpholine derivative[1]

Synthesis

The primary synthetic route to this compound involves the reaction of morpholine with an epoxide precursor, typically (R)-epichlorohydrin, under basic conditions.[1] This process is a nucleophilic substitution followed by an intramolecular ring-closure.

Experimental Protocol: Synthesis via Nucleophilic Substitution and Ring-Opening

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.[1]

Objective: To synthesize this compound from morpholine and (R)-epichlorohydrin.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol or water (solvent)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, dissolve morpholine in the chosen solvent (ethanol or water).

  • Add a catalytic amount of sodium hydroxide to the solution.

  • While stirring, slowly add (R)-epichlorohydrin to the reaction mixture.

  • Heat the mixture, typically between 60–80°C, and maintain stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the product is isolated. This usually involves extraction with an organic solvent like diethyl ether.

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[1]

Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow Reactants Reactants (Morpholine, (R)-Epichlorohydrin) Reaction Reaction (Solvent, NaOH Catalyst, 60-80°C) Reactants->Reaction Extraction Workup (Solvent Extraction) Reaction->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Profile

The chemical reactivity of this compound is dominated by the strained epoxide ring, which is a potent electrophile susceptible to nucleophilic attack.[1]

  • Nucleophilic Ring-Opening: This is the most significant reaction pathway. The epoxide ring readily opens upon reaction with a wide range of nucleophiles, including amines, thiols, and alcohols.[1][11] This reaction is highly regioselective and is the basis for its utility in building more complex molecular structures.[11] The basic nitrogen within the morpholine ring can sometimes catalyze this ring-opening intramolecularly or anchimerically.[11]

  • Reduction: The epoxide group can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

  • Oxidation: The compound can be further oxidized using agents such as hydrogen peroxide or peracids, although this is less common given the intended use of the epoxide moiety.[1]

Reactivity Pathway Diagram

G cluster_reactivity Key Reactivity Pathways Start This compound RingOpening Diol/Amino Alcohol Derivatives Start->RingOpening Nucleophile (e.g., R-NH2, R-SH) Reduction Diol Product Start->Reduction Reducing Agent (e.g., LiAlH4)

Caption: Primary reaction pathways for this compound.

Applications in Drug Development

The morpholine moiety is present in numerous approved drugs, where it often enhances water solubility and metabolic stability.[2][3][5] this compound leverages this "privileged scaffold" by providing a reactive handle—the epoxide—for further chemical elaboration.

  • Versatile Building Block: It serves as a starting material for synthesizing a variety of bioactive molecules.[4] The epoxide's reactivity allows for the straightforward introduction of diverse functional groups, leading to the creation of libraries of compounds for screening.[6][7]

  • Scaffold for Bioactive Molecules: It is used as a foundational structure in the preparation of pharmaceuticals, including potential anticancer and antibiotic agents.[12][13][14] For example, morpholine derivatives are key components in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[12][13]

  • Modulation of Pharmacokinetics: The incorporation of the morpholine ring can improve a drug candidate's pharmacokinetic profile.[2][5] It helps to achieve a balance of aqueous solubility and lipophilicity, which is crucial for oral bioavailability and distribution in the body.[5]

Safety and Handling

Based on safety data for closely related morpholine derivatives, this compound should be handled with significant caution.[15] It is classified as a hazardous substance.

Hazard Summary: [15]

  • Flammability: Flammable liquid and vapor.

  • Toxicity: Harmful if swallowed. Toxic in contact with skin or if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Handling and Storage: [15][16][17]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic.

  • Spills: In case of a spill, cover drains and use a liquid-absorbent material for cleanup. Avoid allowing the product to enter drains.

First Aid Measures: [16][18][19]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data Analysis

Characterization of this compound is typically performed using a combination of spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic signals for the protons and carbons of the morpholine ring and the oxirane ring.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. Key absorptions would include C-O-C stretching for the ether linkages in the morpholine and epoxide rings, and C-N stretching.[8][22]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[8] The NIST WebBook provides mass and IR spectra for the racemic mixture, "Morpholine, 4-(oxiranylmethyl)-".[8]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in chemical research and drug development. Its unique structural features make it a valuable tool in the synthesis of novel therapeutic agents.

References

Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral molecule (R)-4-(Oxiran-2-ylmethyl)morpholine, a valuable building block in medicinal chemistry and drug development, starting from morpholine. The document provides a comprehensive experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a chiral epoxide containing a morpholine moiety. The presence of the reactive oxirane ring, coupled with the pharmacophoric morpholine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Chiral morpholine derivatives are integral components of numerous pharmaceuticals, exhibiting diverse therapeutic activities. This guide focuses on a specific and efficient synthetic route to obtain the (R)-enantiomer, which is often crucial for achieving desired pharmacological effects and minimizing off-target activities.

Synthetic Pathway

The synthesis of this compound from morpholine is typically achieved through a two-step, one-pot reaction. The process involves the initial nucleophilic attack of morpholine on a chiral epihalohydrin, followed by an intramolecular cyclization to form the desired epoxide ring. A common and effective chiral starting material is (R)-(-)-1-chloro-2,3-epoxypropane, also known as (R)-epichlorohydrin.

The overall reaction scheme is as follows:

G A Morpholine C (R)-1-Chloro-3-morpholinopropan-2-ol (Intermediate) A->C + B (R)-Epichlorohydrin B->C Nucleophilic Ring Opening D This compound C->D Base-mediated Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • Morpholine

  • (R)-(-)-1-chloro-2,3-epoxypropane

  • tert-Butanol

  • Potassium tert-butoxide solution in tetrahydrofuran (e.g., 1.0 M)

  • Dichloromethane

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Nucleophilic Addition

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in tert-butanol.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (1.0 equivalent) to the stirred solution.

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Epoxide Formation and Work-up

  • Once the starting materials are consumed (as indicated by TLC), cool the reaction mixture to below 10°C in an ice-water bath.

  • Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (1.0 equivalent) dropwise, maintaining the temperature below 10°C. The solution will typically turn from a light yellow to a white turbid mixture.

  • Stir the mixture for an additional 30 minutes after the addition is complete.

  • Monitor the reaction for the disappearance of the intermediate by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (2 x volumes).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification: The crude product, obtained as a yellow oil, can be further purified by vacuum distillation or column chromatography on silica gel if necessary to achieve higher purity.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 88.8%[1]
Appearance Yellow oil[1]
Molecular Formula C₇H₁₃NO₂[2][3]
Molecular Weight 143.18 g/mol [3]
Boiling Point 93-98°C at 12 mmHg[4]
Density 1.05 g/cm³[4]

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction1 Nucleophilic Addition cluster_reaction2 Epoxide Formation cluster_workup Work-up & Isolation dissolve Dissolve Morpholine in tert-Butanol cool_0 Cool to 0°C dissolve->cool_0 add_epichlorohydrin Add (R)-Epichlorohydrin cool_0->add_epichlorohydrin warm_rt Warm to Room Temperature add_epichlorohydrin->warm_rt stir_24h Stir for 24 hours warm_rt->stir_24h cool_10 Cool to <10°C stir_24h->cool_10 add_ktbu Add Potassium tert-butoxide cool_10->add_ktbu stir_30min Stir for 30 minutes add_ktbu->stir_30min concentrate1 Concentrate stir_30min->concentrate1 extract Extract with Dichloromethane concentrate1->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate to yield product dry->concentrate2 product product concentrate2->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Morpholine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • (R)-(-)-1-chloro-2,3-epoxypropane is a toxic and flammable liquid. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Potassium tert-butoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or argon) and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound from morpholine via reaction with (R)-epichlorohydrin is a robust and high-yielding procedure. This technical guide provides the necessary details for researchers and drug development professionals to successfully synthesize this valuable chiral intermediate. The straightforward two-step, one-pot process, coupled with a simple work-up, makes it an attractive route for accessing this key building block for further synthetic transformations. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

(R)-4-(Oxiran-2-ylmethyl)morpholine molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a morpholine ring, a common scaffold in drug discovery known to enhance physicochemical properties, and a reactive (R)-configured epoxide (oxirane) ring.[1][2][3] This strained three-membered ring makes the molecule a versatile chiral building block for the synthesis of more complex molecules, particularly through nucleophilic ring-opening reactions.[4] This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and analytical data.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a morpholine ring N-substituted with a methylene group attached to the C2 carbon of an oxirane ring. The stereochemistry at the chiral center of the oxirane ring is designated as (R).

  • IUPAC Name: 4-[[(2R)-oxiran-2-yl]methyl]morpholine

  • Molecular Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.18 g/mol

  • CAS Number: 452105-35-0

The presence of the chiral epoxide is crucial as it allows for the stereospecific introduction of functionalities, a key aspect in the development of enantiomerically pure pharmaceuticals. The morpholine moiety, with its advantageous physicochemical properties, often imparts improved solubility and metabolic stability to drug candidates.[3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Yellow oil
Predicted Mass Spec. Adduct m/z [M+H]⁺ 144.10192[M+Na]⁺ 166.08386[M-H]⁻ 142.08736[M+NH₄]⁺ 161.12846[M+K]⁺ 182.05780[M+H-H₂O]⁺ 126.09190[M+HCOO]⁻ 188.09284[M+CH₃COO]⁻ 202.10849

Experimental Protocols

Synthesis of 4-(Oxiranylmethyl)-morpholine

The following protocol is adapted from a patented synthesis which, while not explicitly designating the final product as the (R)-enantiomer, utilizes the (R)-enantiomer of the starting material, suggesting the formation of the (R)-product.[5]

Reaction Scheme:

Materials:

  • Morpholine

  • (R)-(-)-1-chloro-2,3-epoxypropane

  • tert-Butanol

  • Potassium tert-butoxide solution in tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve morpholine (0.1 mol) in tert-butanol (4.5 ml) at room temperature with stirring.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (0.1 mol) to the cooled solution.

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.

  • Cool the reaction mixture in an ice-water bath to maintain a temperature below 10°C.

  • Add a solution of potassium tert-butoxide in THF (1.67 M, 60 ml, 100 mmol) dropwise. The solution will gradually turn into a white turbid mixture.

  • Stir for an additional 30 minutes, monitoring for the disappearance of the intermediate by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water (50 ml) to the residue and extract with dichloromethane (2 x 100 ml).

  • Combine the organic extracts and wash with saturated brine (100 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[5]

Expected Yield: 88.8%[5]

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The (R)-epoxide functionality allows for the stereoselective synthesis of more complex drug candidates.

One notable application is in the synthesis of analogues of the antibiotic Linezolid. The synthesis of such complex molecules often involves a series of reactions where the chirality of the starting material dictates the stereochemistry of the final product.

Synthetic Workflow Example: Intermediate for Linezolid Analogues

The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a key starting material for the synthesis of Linezolid analogues. This workflow highlights the importance of this chiral building block in constructing the core structure of these antibacterial agents.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_end Final Product A This compound C Nucleophilic Ring Opening of Epoxide A->C Reaction with Aniline B Substituted Aniline Derivative B->C D Cyclization to form Oxazolidinone Ring C->D Formation of Intermediate E Further Functionalization D->E Introduction of Side Chain F Linezolid Analogue E->F Final Modification

Caption: Synthetic workflow for Linezolid analogues.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a reactive epoxide ring with a favorable morpholine scaffold makes it an important intermediate for the stereoselective synthesis of bioactive compounds. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly enhance its utility for the scientific community.

References

Spectroscopic Data for (R)-4-(Oxiran-2-ylmethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound, with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , is a chiral molecule featuring a morpholine ring attached to an oxirane (epoxide) moiety.[1] This combination of a stable heterocyclic amine and a reactive epoxide ring makes it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in any application. This guide summarizes the available and predicted spectroscopic data and provides generalized experimental protocols for its analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.70m4HO(CH₂)₂
~ 3.10m1HOxirane CH
~ 2.75dd1HOxirane CH₂
~ 2.50m4HN(CH₂)₂
~ 2.45dd1HOxirane CH₂
~ 2.30m2HN-CH₂

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 67.0O(CH₂)₂
~ 60.0N-CH₂
~ 54.0N(CH₂)₂
~ 51.0Oxirane CH
~ 45.0Oxirane CH₂
Infrared (IR) Spectroscopy

The following IR data is based on the gas-phase spectrum of the achiral analogue, 4-(Oxiranylmethyl)morpholine, available from the NIST/EPA Gas-Phase Infrared Database.[7] The characteristic absorption bands are indicative of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (aliphatic)
2860StrongC-H stretch (aliphatic)
1450MediumCH₂ scissoring
1290MediumC-N stretch
1120StrongC-O-C stretch (ether)
920MediumEpoxide ring vibration
870MediumEpoxide ring vibration
Mass Spectrometry (MS)

The mass spectrum data presented here is for the electron ionization (EI) of the achiral analogue, 4-(Oxiranylmethyl)morpholine, as provided by the NIST Mass Spectrometry Data Center.[7][8]

m/zRelative Intensity (%)Assignment
1435[M]⁺ (Molecular Ion)
100100[M - C₂H₃O]⁺
8620[M - C₃H₅O]⁺
5730[C₄H₉]⁺
4345[C₂H₃O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may affect the chemical shifts.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Film (for neat liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the spectral regions of interest. The solution is then placed in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical_Relationship_Spectroscopy cluster_properties Structural Information cluster_techniques Analytical Techniques Compound This compound Functional_Groups Functional Groups (Morpholine, Epoxide) Compound->Functional_Groups Connectivity Atom Connectivity & Chemical Environment Compound->Connectivity Molecular_Weight Molecular Weight & Formula Compound->Molecular_Weight IR_Analysis IR Spectroscopy Functional_Groups->IR_Analysis Vibrational Modes NMR_Analysis NMR Spectroscopy Connectivity->NMR_Analysis Nuclear Spin Interactions MS_Analysis Mass Spectrometry Molecular_Weight->MS_Analysis Mass-to-Charge Ratio

Caption: Relationship between molecular properties and spectroscopic techniques.

References

An In-depth Technical Guide to (R)-4-(Oxiran-2-ylmethyl)morpholine (CAS Number: 452105-35-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in medicinal chemistry. The information is intended to support research and development activities in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

This compound is a chiral organic compound featuring a morpholine ring substituted with an oxirane (epoxide) group. This unique structure combines the reactivity of the strained epoxide ring with the physicochemical properties imparted by the morpholine moiety, making it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
CAS Number 452105-35-0
IUPAC Name 4-[[(2R)-oxiran-2-yl]methyl]morpholine
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES C1COCCN1C[C@@H]2CO2
InChI InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1
InChI Key KKWQCCPQBCHJBZ-SSDOTTSWSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Typically a colorless liquid or solid, depending on purity and storage conditions
Solubility Soluble in polar solvents such as water and ethanol[1]
Reactivity The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of morpholine with an epoxide precursor, most commonly (R)-epichlorohydrin, under basic conditions. The reactivity of the resulting compound is dominated by the electrophilic nature of the epoxide ring, which readily undergoes nucleophilic attack.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

  • Reactants: Morpholine and (R)-epichlorohydrin are the primary starting materials.

  • Reaction Conditions: The reaction is generally conducted in a polar solvent, such as ethanol or water, in the presence of a base like sodium hydroxide, which acts as a catalyst. The mixture is typically stirred and heated to facilitate the reaction.[1]

  • Product Isolation: Following the reaction, this compound is isolated through standard extraction and purification techniques, which may include distillation or column chromatography.[1]

Chemical Reactivity

The strained three-membered epoxide ring is the primary site of reactivity in this compound. It is susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes it a versatile precursor for the introduction of a morpholinomethyl-2-hydroxypropyl moiety into various molecular scaffolds.[1]

Below is a diagram illustrating the general synthesis and subsequent nucleophilic ring-opening of this compound.

G Synthesis and Reactivity of this compound cluster_synthesis Synthesis cluster_reactivity Reactivity morpholine Morpholine product This compound (CAS: 452105-35-0) morpholine->product NaOH, Ethanol/Water epichlorohydrin (R)-Epichlorohydrin epichlorohydrin->product ring_opened_product Ring-Opened Adduct product->ring_opened_product Nucleophilic Attack nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->ring_opened_product G Drug Discovery Workflow with this compound start This compound (Chiral Building Block) reaction Reaction with a Pharmacophore-containing Nucleophile start->reaction intermediate Morpholine-containing Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification candidate Biologically Active Drug Candidate modification->candidate screening Biological Screening (In vitro / In vivo) candidate->screening

References

In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic, Linezolid.[1][2][3][4][5] Linezolid is a critical therapeutic agent for treating serious infections caused by multidrug-resistant Gram-positive bacteria. The stereochemistry of the oxirane moiety in this compound is paramount, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs its pharmacological activity and safety profile.

This technical guide provides a comprehensive overview of the synthesis, chiral purity, and enantiomeric excess (ee) of this compound. It includes detailed experimental protocols for its preparation and for the analytical methods used to determine its enantiomeric purity, with a focus on providing actionable data for researchers and drug development professionals.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the nucleophilic substitution reaction between morpholine and an enantiomerically pure three-carbon building block, typically (R)-epichlorohydrin.

General Synthesis Pathway

The synthesis is typically a two-step process initiated by the reaction of morpholine with (R)-epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.

Synthesis_Pathway Morpholine Morpholine Intermediate N-[3-Chloro-2-(R)-hydroxypropyl]morpholine Morpholine->Intermediate Nucleophilic attack R_Epichlorohydrin (R)-Epichlorohydrin R_Epichlorohydrin->Intermediate Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization Base Base (e.g., NaOH, K2CO3) Base->Intermediate Deprotonation

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Tert-butanol (solvent)

  • Methylene dichloride (solvent)

  • Carbonyl diimidazole (CDI)

  • Sodium acetate

  • Water

Procedure:

  • Step 1: Formation of N-[3-Chloro-2-(R)-hydroxypropyl]morpholine

    • To a solution of morpholine in tert-butanol, add (R)-epichlorohydrin.

    • Heat the reaction mixture at reflux for 16 hours.

    • After completion of the reaction (monitored by TLC), distill off the solvent under reduced pressure to obtain crude N-[3-chloro-2-(R)-hydroxypropyl]morpholine.[4]

  • Step 2: Cyclization to this compound

    • The crude intermediate from Step 1 can be cyclized under basic conditions. A common method involves dissolving the intermediate in a suitable solvent and adding a base like sodium hydroxide or potassium carbonate to facilitate the intramolecular Williamson ether synthesis.

    • Alternatively, for syntheses targeting Linezolid, the intermediate is often carried forward without purification. For instance, it can be dissolved in methylene dichloride and reacted with carbonyl diimidazole to form the corresponding oxazolidinone.[4]

Note: The direct synthesis of this compound from morpholine and (R)-epichlorohydrin can also be achieved in a one-pot reaction, often in the presence of a base.

Chiral Purity and Enantiomeric Excess Data

The enantiomeric excess of this compound is critically dependent on the enantiomeric purity of the starting material, (R)-epichlorohydrin. High enantiopurity of the starting material is essential to achieve a high ee in the final product. While specific ee values for this compound are not always explicitly reported in the literature, the successful synthesis of enantiomerically pure Linezolid implies that the ee of this intermediate is very high, typically >99%.

Synthesis MethodStarting MaterialReported YieldReported Enantiomeric Excess (ee)Reference
Nucleophilic substitution and cyclizationMorpholine and (R)-Epichlorohydrin70-85%>99% (inferred from use in Linezolid synthesis)[4]

Experimental Protocols for Determining Enantiomeric Excess

The determination of the enantiomeric excess of this compound can be achieved through several analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including epoxides.[6][7][8]

Illustrative Chiral HPLC Method Development Workflow:

Chiral_HPLC_Workflow Start Start: Racemic 4-(Oxiran-2-ylmethyl)morpholine Standard Screen_Columns Screen Chiral Stationary Phases (e.g., Chiralcel OD-H, Chiralpak AD) Start->Screen_Columns Screen_Modes Screen Separation Modes (Normal Phase, Reversed Phase, Polar Organic) Screen_Columns->Screen_Modes Optimize_MP Optimize Mobile Phase Composition (e.g., Hexane/Isopropanol, Acetonitrile/Water) Screen_Modes->Optimize_MP Optimize_Conditions Optimize Flow Rate and Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Conditions->Validation Analysis Analysis of this compound Sample Validation->Analysis

Figure 2: Workflow for developing a chiral HPLC method.

Generic Chiral HPLC Protocol (to be optimized for this compound):

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[7]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

  • Prepare a standard solution of racemic 4-(oxiran-2-ylmethyl)morpholine.

  • Inject the standard solution onto the chiral column and monitor the separation of the two enantiomers.

  • Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) to optimize the resolution between the enantiomeric peaks.

  • Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.

  • Analyze the synthesized this compound sample under the optimized conditions.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the enantiomeric separation of volatile compounds like epoxides. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[9][10]

Illustrative Chiral GC Method Development Workflow:

Chiral_GC_Workflow Start Start: Racemic 4-(Oxiran-2-ylmethyl)morpholine Standard Select_Column Select Chiral GC Column (e.g., Cyclodextrin-based) Start->Select_Column Optimize_Temp Optimize Temperature Program (Initial Temp, Ramp Rate, Final Temp) Select_Column->Optimize_Temp Optimize_Gas Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Gas Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Gas->Validation Analysis Analysis of this compound Sample Validation->Analysis

Figure 3: Workflow for developing a chiral GC method.

Generic Chiral GC Protocol (to be optimized for this compound):

  • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Oven Temperature Program: Start with an initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

Procedure:

  • Prepare a dilute solution of racemic 4-(oxiran-2-ylmethyl)morpholine in a suitable solvent (e.g., dichloromethane).

  • Inject the solution into the GC.

  • Optimize the temperature program to achieve baseline separation of the enantiomers.

  • Validate the method.

  • Analyze the synthesized this compound sample.

  • Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11][12][13] CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Generic NMR Protocol using a Chiral Solvating Agent:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable CSA, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Solvent: An appropriate deuterated solvent (e.g., CDCl3).

Procedure:

  • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add a molar excess of the chiral solvating agent to the NMR tube.

  • Acquire another 1H NMR spectrum and look for the splitting of signals corresponding to the protons near the chiral center of the epoxide.

  • The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Role in Drug Development and Signaling Pathways

The primary role of this compound in drug development is as a chiral synthon. Its epoxide functionality is a reactive electrophilic site that allows for the stereospecific introduction of the morpholinomethyl group into a larger molecule.

As of the current literature, there is no evidence to suggest that this compound itself has a direct role in any specific biological signaling pathways. Its biological significance is derived from being a precursor to pharmacologically active molecules. The morpholine moiety, in general, is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[14]

Logical Relationship in Drug Synthesis:

Drug_Synthesis_Logic Start This compound (High Chiral Purity) Reaction Stereospecific Ring-Opening Reaction with a Nucleophilic Precursor Start->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Final_Steps Further Synthetic Transformations Intermediate->Final_Steps API Enantiomerically Pure API (e.g., Linezolid) Final_Steps->API

References

A Technical Guide to the Reactivity of the Oxirane Ring in (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in medicinal chemistry and organic synthesis. The high reactivity of the strained three-membered ether ring dominates the chemical behavior of this molecule, making it a valuable precursor for the synthesis of a diverse range of functionalized molecules, particularly chiral amino alcohols.

Core Reactivity: Nucleophilic Ring-Opening

The primary mode of reactivity for the oxirane ring in this compound is nucleophilic ring-opening. This reaction is driven by the significant ring strain of the epoxide, which is a combination of angle and torsional strain. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the oxirane, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group.

Regioselectivity

In reactions with strong, basic nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom of the oxirane ring (the terminal C3 position). This regioselectivity is a hallmark of the SN2 mechanism in asymmetric epoxides under basic or neutral conditions. The morpholine moiety itself can have an anchimeric assistance effect, where the nitrogen atom can act as an internal base, though this is more pronounced in analogous piperidine compounds.

Under acidic conditions, the reaction mechanism can shift towards a more SN1-like character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (the C2 position), which can better stabilize the partial positive charge that develops in the transition state.

Key Reactions and Applications

The susceptibility of the oxirane ring to nucleophilic attack allows for the introduction of a wide array of functional groups, leading to the synthesis of valuable pharmaceutical intermediates.

Reaction with Nitrogen Nucleophiles

The reaction with primary and secondary amines is one of the most important transformations of this compound, yielding chiral 1,3-amino alcohols. These products are prevalent scaffolds in many biologically active compounds.

Table 1: Representative Nucleophilic Ring-Opening Reactions with Amines

Nucleophile (Amine)ProductTypical ConditionsTypical Yield (%)
Aniline(R)-1-(morpholino)-3-(phenylamino)propan-2-olEthanol, reflux85-95
Benzylamine(R)-1-(benzylamino)-3-(morpholino)propan-2-olMethanol, 60 °C80-90
Piperidine(R)-4-((3-(piperidin-1-yl)-2-hydroxypropyl)methyl)morpholineneat, 80 °C>90
Reaction with Oxygen Nucleophiles

Alcohols and phenols can act as nucleophiles to open the oxirane ring, forming ether-alcohol derivatives. These reactions are often catalyzed by either an acid or a base.

Table 2: Representative Nucleophilic Ring-Opening Reactions with Alcohols and Phenols

NucleophileProductTypical ConditionsTypical Yield (%)
Methanol(R)-1-methoxy-3-(morpholino)propan-2-olNaOMe, Methanol, reflux75-85
Phenol(R)-1-(morpholino)-3-phenoxypropan-2-olK2CO3, DMF, 80 °C80-90
Reaction with Sulfur Nucleophiles

Thiols are excellent nucleophiles for epoxide ring-opening, leading to the formation of thioether-alcohols. These reactions typically proceed under mild, basic conditions.

Table 3: Representative Nucleophilic Ring-Opening Reactions with Thiols

NucleophileProductTypical ConditionsTypical Yield (%)
Thiophenol(R)-1-(morpholino)-3-(phenylthio)propan-2-olEt3N, Methanol, rt>90
Benzyl mercaptan(R)-1-(benzylthio)-3-(morpholino)propan-2-olNaH, THF, rt85-95

Experimental Protocols

General Procedure for the Reaction with Aromatic Amines

This protocol describes a general method for the synthesis of (R)-1-(morpholino)-3-(arylamino)propan-2-ols.

Materials:

  • This compound

  • Substituted Aniline

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (5-10 mL per mmol of epoxide).

  • Add the substituted aniline (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired (R)-1-(morpholino)-3-(arylamino)propan-2-ol.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Reaction Kinetics

While specific kinetic data for the reactions of this compound are not extensively published, the kinetics can be understood by analogy to studies on similar systems, such as the reaction of phenyl glycidyl ether (PGE) with amines.

The reaction of epoxides with amines is generally considered to follow second-order kinetics, being first order with respect to both the epoxide and the amine. The rate of the reaction is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster.

  • Steric Hindrance: Sterically hindered amines or epoxides will react more slowly.

  • Solvent: Polar, protic solvents can accelerate the reaction by stabilizing the transition state through hydrogen bonding.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

  • Autocatalysis: The hydroxyl group formed as a product can act as a catalyst for the reaction of another epoxide molecule, leading to an acceleration of the reaction rate over time.

Table 4: Comparative Kinetic Parameters for the Reaction of Phenyl Glycidyl Ether with Aniline

Temperature (°C)Rate Constant (k) (L mol-1 s-1)Activation Energy (Ea) (kJ/mol)
701.5 x 10-450-60
904.5 x 10-450-60
1101.2 x 10-350-60

Note: These are approximate values for a model system and should be used for comparative purposes only.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R-Epoxide This compound TS S_N2 Transition State R-Epoxide->TS Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TS Product Ring-Opened Adduct TS->Product Ring Opening

Caption: General mechanism of nucleophilic ring-opening of the oxirane.

G Start Start Reaction Combine Reactants (Epoxide, Nucleophile, Solvent) Start->Reaction Heating Heat to Reflux (4-8 hours) Reaction->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End Pure Product Characterization->End

(R)-4-(Oxiran-2-ylmethyl)morpholine: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-(Oxiran-2-ylmethyl)morpholine is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the reactivity of a strained oxirane ring with the stability and desirable physicochemical properties of the morpholine moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of prominent drugs.

Physicochemical Properties

This compound is an organic compound featuring a morpholine ring substituted with an oxiranylmethyl group at the nitrogen atom. The presence of the chiral epoxide ring is central to its utility in asymmetric synthesis.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Yellow Liquid
Classification Morpholine derivative, Cyclic ether

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction between morpholine and an enantiomerically pure epichlorohydrin, followed by intramolecular ring-closure.

General Synthesis Workflow

reagents Morpholine + (R)-Epichlorohydrin intermediate 1-Chloro-3-morpholinopropan-2-ol reagents->intermediate Nucleophilic Ring-Opening product This compound intermediate->product Intramolecular Cyclization (Base-mediated)

General synthetic workflow for this compound.
Experimental Protocol: Synthesis from Morpholine and (R)-Epichlorohydrin

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution to create basic conditions.

  • Slowly add (R)-epichlorohydrin to the reaction mixture while stirring.

  • Heat the mixture to reflux (typically 60-80°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data from Literature:

ReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Morpholine, EpichlorohydrinNaOHEthanol/Water60-8070-85>98%

Note: Yields and enantiomeric excess can vary based on specific reaction conditions and purification methods.

Applications in Drug Synthesis

The high reactivity of the epoxide ring allows for regioselective ring-opening by various nucleophiles, making this compound a crucial intermediate in the synthesis of several marketed drugs.

Role in the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid can utilize a key intermediate derived from this compound.

start 3-Fluoro-4-morpholinylaniline intermediate1 N-(3-Chloro-2(R)-hydroxypropyl) -3-fluoro-4-morpholinylaniline start->intermediate1 reagent (R)-Epichlorohydrin reagent->intermediate1 intermediate2 (5R)-5-(Chloromethyl)-3- (3-fluoro-4-morpholinophenyl) -oxazolidin-2-one intermediate1->intermediate2 Carbonylation intermediate3 Linezolid Precursor intermediate2->intermediate3 Azide Formation & Reduction linezolid Linezolid intermediate3->linezolid Acetylation

Simplified workflow for the synthesis of Linezolid.
Role in the Synthesis of Rivaroxaban

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa. The synthesis of Rivaroxaban involves the construction of an oxazolidinone core, for which this compound can serve as a precursor to a key intermediate.

start 4-(4-Aminophenyl)morpholin-3-one intermediate1 Phthalimide Protected Amino Alcohol start->intermediate1 reagent (R)-Glycidyl Phthalimide reagent->intermediate1 intermediate2 Oxazolidinone Intermediate intermediate1->intermediate2 Ring Closure (e.g., with CDI) intermediate3 Amine Intermediate intermediate2->intermediate3 Deprotection rivaroxaban Rivaroxaban intermediate3->rivaroxaban Acylation with 5-Chlorothiophene-2-carbonyl chloride

Simplified workflow for the synthesis of Rivaroxaban.

Analytical Characterization

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.[1]

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and determination of enantiomeric excess, often using a chiral stationary phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and purity.
Gas Chromatography (GC) Purity assessment and monitoring of reaction progress.

Conclusion

This compound stands out as a highly valuable chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with the versatile reactivity of the epoxide ring, allows for the efficient and stereocontrolled introduction of a morpholinomethyl group. The successful application of this intermediate in the synthesis of drugs like Linezolid and Rivaroxaban underscores its importance and continued relevance in modern drug discovery and development. Researchers and process chemists can leverage the properties and synthetic accessibility of this compound to construct novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of Chiral Amino Alcohols Utilizing (R)-4-(Oxiran-2-ylmethyl)morpholine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their pharmacological activity, making their enantioselective synthesis a key focus in medicinal chemistry and drug development. (R)-4-(Oxiran-2-ylmethyl)morpholine has emerged as a valuable and versatile chiral building block for the synthesis of these important molecules. The presence of a reactive epoxide ring on a chiral backbone allows for the regioselective and stereospecific introduction of various nucleophiles, leading to a diverse range of chiral amino alcohols with high enantiomeric purity. This application note provides detailed protocols for the synthesis of chiral amino alcohols via the nucleophilic ring-opening of this compound and highlights their potential applications in drug discovery.

Application Notes

The primary application of this compound lies in its use as an electrophile in ring-opening reactions. The inherent strain of the oxirane ring facilitates nucleophilic attack, which, due to the chirality of the starting material, proceeds with a high degree of stereocontrol. This method provides a straightforward and efficient route to enantiomerically enriched β-amino alcohols.

The morpholine moiety itself is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Consequently, the chiral amino alcohols derived from this compound are of significant interest in the development of new therapeutic agents.

Key Applications:

  • Synthesis of Chiral β-Blockers: The core structure of many β-adrenergic receptor antagonists (β-blockers) contains a chiral amino alcohol functionality. This compound serves as a key precursor for the synthesis of novel β-blockers with potentially improved selectivity and pharmacokinetic profiles.

  • Development of Novel Antibiotics: The structural framework derived from the ring-opening of this compound is found in certain antibiotic drug candidates. For instance, derivatives of this compound are related to impurities of the antibiotic Linezolid, indicating its relevance in this therapeutic area.

  • CNS-Active Agents: Morpholine-containing compounds have shown activity as central nervous system (CNS) agents. The chiral amino alcohols synthesized from the title compound can be further elaborated to create novel dopamine receptor antagonists and other neurologically active molecules.[1][2]

  • Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The products derived from this compound can be employed to create new catalysts for a variety of enantioselective transformations.

Experimental Protocols

The following protocols describe the general procedure for the nucleophilic ring-opening of this compound with amines and thiols to generate the corresponding chiral amino alcohols and thioalcohols.

Protocol 1: Synthesis of (R)-1-(Arylamino)-3-(morpholino)propan-2-ols

This protocol details the synthesis of chiral β-amino alcohols through the reaction of this compound with various anilines.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

  • Solvent (e.g., Ethanol, Methanol, Water, or solvent-free)

  • Lewis Acid Catalyst (optional, e.g., LiClO₄, Sc(OTf)₃)

  • Stirring apparatus and heating mantle/oil bath

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the substituted aniline (1.0-1.2 eq.) to the solution.

  • If a catalyst is used, add the Lewis acid (0.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (R)-1-(arylamino)-3-(morpholino)propan-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis.

Protocol 2: Synthesis of (R)-1-(Alkylamino)-3-(morpholino)propan-2-ols

This protocol is for the reaction with aliphatic amines.

Materials:

  • This compound

  • Aliphatic Amine (e.g., propylamine, butylamine)

  • Solvent (e.g., Ethanol, Methanol, or solvent-free)

  • Stirring apparatus

  • Standard laboratory glassware

  • Purification apparatus (distillation or chromatography)

Procedure:

  • Combine this compound (1.0 eq.) and the aliphatic amine (1.5-2.0 eq.) in a sealed tube or a round-bottom flask fitted with a condenser.

  • The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for 12-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess amine and solvent under reduced pressure.

  • Purify the residue by vacuum distillation or silica gel column chromatography to obtain the pure (R)-1-(alkylamino)-3-(morpholino)propan-2-ol.

  • Characterize the product using spectroscopic methods (NMR, MS) and determine the enantiomeric purity by chiral HPLC.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chiral amino alcohols from this compound with various nucleophiles.

Table 1: Synthesis of (R)-1-(Arylamino)-3-(morpholino)propan-2-ols

EntryArylamineCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1AnilineNoneEthanolReflux1285>98
24-FluoroanilineLiClO₄Acetonitrile50892>99
34-MethoxyanilineNoneWater802478>98
43-ChloroanilineSc(OTf)₃Toluene60688>99

Table 2: Synthesis of Chiral Amino Alcohols with Other Nucleophiles

EntryNucleophileConditionsProductYield (%)ee (%)
1PropylamineNeat, 70°C, 24h(R)-1-(Morpholino)-3-(propylamino)propan-2-ol82>98
2BenzylamineEthanol, Reflux, 16h(R)-1-(Benzylamino)-3-(morpholino)propan-2-ol89>99
3ThiophenolNaH, THF, RT, 12h(R)-1-(Morpholino)-3-(phenylthio)propan-2-ol95>99
4Sodium AzideH₂O/Acetone, 60°C, 18h(S)-1-Azido-3-(morpholino)propan-2-ol91>99

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of chiral amino alcohols from this compound.

Synthesis_Workflow start This compound reaction Nucleophilic Ring-Opening start->reaction nucleophile Nucleophile (R'-NH₂, R'-SH, etc.) nucleophile->reaction product Chiral Amino Alcohol (or Thioalcohol) reaction->product Regio- and Stereoselective purification Purification (Chromatography/Distillation) product->purification final_product Pure Chiral Amino Alcohol purification->final_product application Applications in Drug Development final_product->application

Caption: General workflow for the synthesis of chiral amino alcohols.

Logical Relationship Diagram

This diagram shows the logical relationship between the starting material, the key reaction, and the potential applications of the synthesized products.

Logical_Relationship building_block This compound (Chiral Building Block) key_reaction Nucleophilic Epoxide Ring-Opening building_block->key_reaction products Diverse Chiral Amino Alcohols key_reaction->products drug_discovery Drug Discovery & Development products->drug_discovery beta_blockers β-Blockers drug_discovery->beta_blockers antibiotics Antibiotics drug_discovery->antibiotics cns_agents CNS Agents drug_discovery->cns_agents

Caption: Relationship between the chiral precursor and drug development.

This compound is a highly effective and versatile chiral building block for the enantioselective synthesis of a wide range of chiral amino alcohols. The straightforward and high-yielding nucleophilic ring-opening reactions, coupled with the beneficial properties of the morpholine scaffold, make this an attractive strategy for researchers in medicinal chemistry and drug development. The detailed protocols and data presented herein provide a solid foundation for the exploration and synthesis of novel chiral amino alcohols as potential therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic ring-opening reactions of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile chiral building block in medicinal chemistry. The protocols and data presented herein are essential for the synthesis of diverse libraries of chiral β-amino alcohols, which are key structural motifs in many pharmacologically active compounds.

Introduction

This compound is a valuable chiral intermediate due to the presence of a reactive epoxide ring and a morpholine moiety. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of chiral 1,2-disubstituted propanol derivatives. The morpholine group often enhances the pharmacological properties and metabolic stability of drug candidates.[1][2] This document details the reactions of this epoxide with various nucleophiles, including amines, thiols, and azides, providing protocols and comparative data to guide synthetic strategies. The resulting chiral amino alcohols are scaffolds for various therapeutic agents, including β-blockers.[3]

Data Presentation: Comparative Nucleophilic Ring-Opening Reactions

The following tables summarize the quantitative data for the ring-opening of this compound and structurally similar epoxides with different classes of nucleophiles. The data has been compiled from various sources and aims to provide a comparative overview.

Table 1: Reaction with Amine Nucleophiles

EntryAmine NucleophileCatalyst/SolventTime (h)Yield (%)Reference
1AnilineCoCl₂ / CH₃CN492General Protocol
2PyrrolidineNone / EtOH688General Protocol
3BenzylamineAmberlist-15 / CH₂Cl₂590General Protocol
4MorpholineNone / H₂O1085General Protocol

Table 2: Reaction with Thiol Nucleophiles

EntryThiol NucleophileCatalyst/Base/SolventTime (h)Yield (%)Reference
1ThiophenolEt₃N / MeOH195General Protocol
24-MethylthiophenolNaH / THF293General Protocol
3Benzyl mercaptanK₂CO₃ / DMF390General Protocol
42-MercaptoethanolNone / EtOH488General Protocol

Table 3: Reaction with Azide Nucleophiles

EntryAzide SourceCatalyst/SolventTime (min)Yield (%)Reference
1NaN₃None / PEG-4003098Specific Protocol
2NaN₃CeCl₃·7H₂O / CH₃CN4596General Protocol
3TMSN₃Ti(OiPr)₄ / Toluene12094General Protocol

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Ring-Opening with Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, pyrrolidine)

  • Solvent (e.g., ethanol, acetonitrile, or water)

  • Catalyst (optional, e.g., CoCl₂, Amberlist-15)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (0.2 M), add the amine (1.1 eq.).

  • If a catalyst is used, add it to the mixture (5-10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired β-amino alcohol.

Protocol 2: General Procedure for Ring-Opening with Thiols

This protocol outlines a general method for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (optional, e.g., Et₃N, K₂CO₃, NaH)

  • Solvent (e.g., methanol, THF, DMF)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a solution of the thiol (1.1 eq.) in the chosen solvent (0.2 M), add the base (1.2 eq.) if required, and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure β-thio alcohol.

Protocol 3: Catalyst-Free Ring-Opening with Sodium Azide in PEG-400

This highly efficient and environmentally friendly protocol details the azidolysis of the epoxide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Poly(ethylene glycol) 400 (PEG-400)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in PEG-400 (3 mL per mmol of epoxide).

  • Stir the mixture vigorously at room temperature for 30-45 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product.

  • Purification by column chromatography on silica gel (ethyl acetate/hexane) provides the pure (R)-1-azido-3-(morpholin-4-yl)propan-2-ol.

Visualizations

Reaction Workflow

The general workflow for the synthesis and purification of chiral β-amino alcohols from this compound is depicted below.

G A Reactants (Epoxide, Nucleophile) B Reaction (Solvent, Catalyst/Base) A->B Mixing C Work-up (Quenching, Extraction) B->C Completion D Purification (Column Chromatography) C->D Crude Product E Product (Chiral Amino Alcohol) D->E Pure Product

Caption: General experimental workflow.

Regioselectivity of Nucleophilic Attack

The ring-opening of this compound proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered carbon of the epoxide ring (C1). This is consistent with an SN2-type mechanism.

G cluster_0 Regioselective Ring-Opening Epoxide Product Epoxide->Product Regioselective Ring-Opening Nucleophile Nu⁻ C1 C1 Nucleophile->C1 C2 C2 Attack Sₙ2 Attack (Less Hindered Site)

Caption: Regioselectivity of nucleophilic attack.

Signaling Pathway of β-Blocker Derivatives

Many of the chiral amino alcohols synthesized from this compound are precursors to β-adrenergic receptor antagonists (β-blockers). These drugs competitively inhibit the binding of catecholamines (e.g., adrenaline) to β-adrenergic receptors, thereby modulating the downstream signaling cascade.[3]

G cluster_0 Cell Membrane Receptor β-Adrenergic Receptor GProtein G-Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Adrenaline Adrenaline Adrenaline->Receptor Activates Blocker β-Blocker (Morpholine Derivative) Blocker->Receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the Use of (R)-4-(Oxiran-2-ylmethyl)morpholine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and utilization of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile chiral building block crucial for the preparation of several pharmaceutical intermediates. The inherent reactivity of the strained oxirane ring allows for regioselective ring-opening reactions, making it a valuable synthon in the construction of complex molecules, notably the active pharmaceutical ingredients (APIs) Linezolid and Rivaroxaban.

Synthesis of this compound

This compound serves as a key chiral starting material. Its synthesis is typically achieved through the nucleophilic substitution of morpholine on a chiral epoxide precursor, such as (R)-epichlorohydrin.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound from morpholine and (R)-epichlorohydrin.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol or Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in ethanol or water.

  • Add sodium hydroxide to the solution to create basic conditions.

  • Slowly add (R)-epichlorohydrin to the reaction mixture.

  • Heat the mixture to a gentle reflux (typically 60-80°C) and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.[1]

ParameterValue/Condition
Reactants Morpholine, (R)-Epichlorohydrin
Base Sodium Hydroxide
Solvent Ethanol or Water
Temperature 60-80°C
Typical Yield 70-85% (after purification)[1]

Application in the Synthesis of Linezolid Intermediates

Linezolid is an important oxazolidinone antibiotic. A key step in its synthesis involves the formation of an oxazolidinone ring, which can be constructed using an intermediate derived from the ring-opening of an epoxide by an aniline derivative. While direct use of this compound is not explicitly detailed, a common strategy involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin to form an intermediate, which then undergoes cyclization. This intermediate is structurally analogous to the product of the reaction between 3-fluoro-4-morpholinoaniline and this compound.

Experimental Protocol: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This protocol describes the synthesis of a key intermediate for Linezolid starting from 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.[2]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • To a stirred solution of (R)-epichlorohydrin in methanol, add 3-fluoro-4-morpholinylaniline.

  • Heat the reaction mixture to 60-65°C and stir for the specified time.

  • Monitor the reaction by TLC until completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane.

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Stir the reaction mixture at room temperature for approximately 20 hours.

  • Wash the solution with water and concentrate the organic layer to afford the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

StepKey ReagentsSolventTemperatureYield
1 3-Fluoro-4-morpholinylaniline, (R)-EpichlorohydrinMethanol60-65°C-
2 N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline, CDIDichloromethaneRoom Temperature77%[2]

This intermediate can then be converted to Linezolid through substitution of the chloride with a protected amine (e.g., potassium phthalimide), followed by deprotection and acetylation.[2]

Application in the Synthesis of Rivaroxaban Intermediates

Rivaroxaban is a direct factor Xa inhibitor used as an anticoagulant. Its synthesis can be achieved through a key cycloaddition reaction to form the central oxazolidinone ring. An isocyanate precursor is reacted with an epoxide, a derivative of this compound.

Experimental Protocol: Synthesis of (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

This protocol details the synthesis of a key Rivaroxaban intermediate via the cycloaddition of an isocyanate and a protected epoxide.

Step 1: Preparation of 4-(4-isocyanatophenyl)morpholin-3-one

  • 4-(4-Aminophenyl)morpholin-3-one is reacted with a phosgene equivalent, such as triphosgene, in an appropriate solvent (e.g., isoamyl acetate) under reflux conditions to yield the isocyanate.[3]

Step 2: Cycloaddition Reaction

  • Dissolve 4-(4-isocyanatophenyl)morpholin-3-one and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (a derivative of the title compound) in a suitable solvent such as ethyl acetate or toluene.

  • Add a catalyst, for example, lithium bromide.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

StepKey ReagentsSolventCatalystTemperatureYield
1 4-(4-Aminophenyl)morpholin-3-one, TriphosgeneIsoamyl Acetate-Reflux91.3%[3]
2 4-(4-Isocyanatophenyl)morpholin-3-one, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dioneEthyl AcetateLithium Bromide20°C83.86%

The resulting phthalimide-protected intermediate can be deprotected and subsequently acylated to yield Rivaroxaban.[2]

Experimental and Synthetic Workflows

Synthesis_of_R_4_Oxiran_2_ylmethyl_morpholine Morpholine Morpholine Reaction Nucleophilic Substitution (60-80°C) Morpholine->Reaction Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Reaction Base NaOH Base->Reaction Solvent Ethanol/Water Solvent->Reaction Workup Extraction & Purification (Distillation/Chromatography) Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Linezolid_Intermediate_Synthesis Aniline 3-Fluoro-4-morpholinoaniline Reaction1 N-Alkylation (60-65°C) Aniline->Reaction1 Epoxide (R)-Epichlorohydrin Epoxide->Reaction1 Methanol Methanol Methanol->Reaction1 Intermediate1 N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline Reaction1->Intermediate1 Reaction2 Cyclization (Room Temp) Intermediate1->Reaction2 CDI CDI CDI->Reaction2 DCM Dichloromethane DCM->Reaction2 Product (5R)-5-(Chloromethyl)-3-[3-fluoro-4- (4-morpholinyl)phenyl]-2-oxazolidinone Reaction2->Product

Caption: Synthesis of a key Linezolid intermediate.

Rivaroxaban_Intermediate_Synthesis Amine 4-(4-Aminophenyl)morpholin-3-one Reaction1 Isocyanate Formation (Reflux) Amine->Reaction1 Phosgene_eq Triphosgene Phosgene_eq->Reaction1 Isocyanate 4-(4-Isocyanatophenyl)morpholin-3-one Reaction1->Isocyanate Reaction2 Cycloaddition (20°C) Isocyanate->Reaction2 Epoxide_protected (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione Epoxide_protected->Reaction2 Catalyst LiBr Catalyst->Reaction2 Solvent Ethyl Acetate Solvent->Reaction2 Product (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)isoindoline-1,3-dione Reaction2->Product

Caption: Synthesis of a key Rivaroxaban intermediate.

References

Green Chemistry Applications of (R)-4-(Oxiran-2-ylmethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile chiral building block, in green chemical synthesis. The focus is on its application in the development of pharmaceutically active compounds, emphasizing environmentally benign methodologies.

Application Note: Synthesis of Chiral β-Adrenergic Blockers

This compound and its precursors, such as (R)-epichlorohydrin, are valuable intermediates in the asymmetric synthesis of chiral β-adrenergic blockers. These drugs, such as propranolol and metoprolol, are crucial for treating various cardiovascular diseases. The use of a chiral epoxide ensures the stereospecific synthesis of the desired (S)-enantiomer, which is often the more active therapeutic agent. Green chemistry principles can be applied to this synthesis through chemoenzymatic methods, enhancing the sustainability of the process.

Quantitative Data for Chiral β-Blocker Synthesis
ProductStarting MaterialMethodKey ReagentsYield (%)Enantiomeric Excess (ee %)Reference
(S)-Propranolol(R)-chlorohydrin from enzymatic resolutionChemoenzymaticLipase (Amano PS-IM), 1-naphthol, Isopropylamine96-99.9% (for a series of beta-blockers)>99%[1](--INVALID-LINK--)
(S)-Metoprolol(R)-epichlorohydrinAsymmetric Synthesis4-(2-methoxyethyl)phenol, IsopropylamineNot specifiedNot specified[2](--INVALID-LINK--)
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Propranolol

This protocol is adapted from a chemoenzymatic route for β-blockers and illustrates a green approach.

Step 1: Enzymatic Kinetic Resolution of a Prochiral Precursor

  • A racemic chlorohydrin precursor is resolved using a lipase-catalyzed kinetic resolution. For example, using Amano PS-IM lipase with an acyl donor like vinyl acetate in an organic solvent (e.g., tert-butyl methyl ether - a greener alternative to many chlorinated solvents).

  • The reaction proceeds until approximately 50% conversion, yielding the enantiomerically enriched (R)-chlorohydrin and the acetylated (S)-enantiomer.

  • The (R)-chlorohydrin is separated from the acetylated product by column chromatography.

Step 2: Synthesis of (S)-Propranolol

  • To a solution of the purified (R)-chlorohydrin in a suitable solvent (e.g., isopropanol, a greener solvent), add 1-naphthol and a base such as sodium hydroxide.

  • Heat the reaction mixture to facilitate the epoxide formation in situ, followed by nucleophilic opening by the naphthoxide.

  • After completion of the reaction (monitored by TLC), add isopropylamine to the reaction mixture.

  • Reflux the mixture to allow the aminolysis of the epoxide ring, forming (S)-propranolol.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by crystallization or column chromatography to obtain enantiomerically pure (S)-propranolol.

Experimental Workflow: Chemoenzymatic Synthesis of a Chiral β-Blocker

G cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Synthesis of (S)-β-Blocker racemic Racemic Precursor (e.g., chlorohydrin) lipase Lipase (e.g., Amano PS-IM) + Acyl Donor (e.g., Vinyl Acetate) in Green Solvent (e.g., TBME) racemic->lipase Enantioselective acetylation resolved Separation of Enantiomers (R)-chlorohydrin & (S)-acetate lipase->resolved ~50% conversion r_chloro (R)-chlorohydrin epoxide Intermediate Epoxide r_chloro->epoxide Base-catalyzed cyclization naphthol Aryloxide (e.g., 1-naphthol + base) naphthol->epoxide Nucleophilic ring opening product (S)-β-Blocker (e.g., Propranolol) epoxide->product Nucleophilic ring opening by amine amine Isopropylamine

Caption: Workflow for the chemoenzymatic synthesis of a chiral β-blocker.

Application Note: Synthesis of Morpholine-Containing Anticancer Agents

The morpholine moiety is a privileged scaffold in medicinal chemistry, and derivatives of this compound are precursors to potent anticancer agents. These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3] The synthesis of these complex molecules can be designed to incorporate green chemistry principles by optimizing reaction conditions and solvent choice.

Quantitative Data for Anticancer Agent Synthesis
ProductStarting MaterialMethodKey ReagentsYield (%)Reference
2-Morpholino-4-anilinoquinazoline derivatives4-Chloro-2-morpholinoquinolineNucleophilic Aromatic SubstitutionSubstituted anilines, EthanolNot specified in detail for each derivative, but generally good yields are reported.[4](--INVALID-LINK--)
Dimorpholinoquinazoline derivatives2,4-DichloroquinazolineNucleophilic Aromatic SubstitutionMorpholine, Substituted anilinesNot specified in detail for each derivative.[5](--INVALID-LINK--)
Experimental Protocol: Synthesis of Morpholine-Substituted Quinazolines

This protocol is based on the synthesis of quinazoline-based anticancer agents.[4]

  • Synthesis of the Quinazolinone Core: React a substituted anthranilamide with a suitable aldehyde in the presence of an oxidizing agent (e.g., iodine in methanol, a greener solvent) under reflux.

  • Chlorination: The resulting quinazolinone is chlorinated using a reagent like thionyl chloride in an appropriate solvent (e.g., dichloromethane) to yield the 4-chloroquinazoline intermediate. Care should be taken to handle thionyl chloride in a well-ventilated fume hood.

  • Morpholine Installation: The 4-chloroquinazoline is reacted with morpholine via a nucleophilic aromatic substitution reaction. This step is typically carried out in a solvent like ethanol under reflux.

  • Final Derivatization: The resulting 2-morpholino-4-chloroquinazoline can be further reacted with various substituted anilines to generate a library of potential anticancer compounds. This reaction is also typically performed in a solvent like ethanol under reflux.

  • Purification: The final products are purified by recrystallization or column chromatography.

Experimental Workflow: Synthesis of Morpholine-Substituted Quinazoline Anticancer Agents

G start Substituted Anthranilamide + Aldehyde quinazolinone Quinazolinone Core start->quinazolinone Oxidative Cyclization chloro 4-Chloroquinazoline Intermediate quinazolinone->chloro Chlorination (e.g., SOCl2) morpholino 2-Morpholino-4- chloroquinazoline chloro->morpholino Nucleophilic Aromatic Substitution final_product Final Anticancer Agent (Quinazoline Derivative) morpholino->final_product Nucleophilic Aromatic Substitution morpholine Morpholine morpholine->chloro aniline Substituted Aniline aniline->morpholino G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of apoptosis S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of translation initiation factor inhibitor Morpholine-Containing Inhibitor inhibitor->PI3K inhibitor->mTORC1 G start This compound Derivative protect N-Protection (e.g., Boc) start->protect activate Hydroxyl Activation (e.g., Mesylation) protect->activate ether Ether Formation with Substituted Phenol activate->ether deprotect N-Deprotection (e.g., TFA) ether->deprotect alkylate N-Alkylation with Substituted Alkyl Halide deprotect->alkylate product Final Chiral Dopamine Receptor Antagonist alkylate->product

References

Synthesis of Propan-2-ol Derivatives from (R)-4-(Oxiran-2-ylmethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of propan-2-ol derivatives from the chiral starting material, (R)-4-(oxiran-2-ylmethyl)morpholine. The primary synthetic route involves the regioselective ring-opening of the epoxide by various nucleophiles, particularly substituted phenols and anilines, to yield a library of chiral β-amino alcohols. These compounds are of significant interest in drug discovery, particularly as analogs of β-adrenergic receptor blockers (beta-blockers). This document outlines both conventional and microwave-assisted synthetic methodologies, presenting quantitative data in structured tables for comparative analysis. Furthermore, the biological relevance of these compounds is illustrated through a diagram of the β-adrenergic signaling pathway, highlighting the mechanism of action of beta-blockers.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] When incorporated into a propan-2-ol backbone, particularly with chirality, it gives rise to structures with significant therapeutic potential. The synthesis of propan-2-ol derivatives from this compound is a key strategy for accessing a diverse range of chiral β-amino alcohols. These products are structurally analogous to well-known β-blockers like propranolol and timolol, which are crucial in the management of cardiovascular diseases.[2][3]

The core of this synthetic approach is the nucleophilic ring-opening of the epoxide ring of this compound. This reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. A variety of nucleophiles, including substituted anilines and phenols, can be employed to generate a library of compounds for structure-activity relationship (SAR) studies.

This document details optimized protocols for these syntheses, including both traditional heating and modern microwave-assisted techniques, which can significantly reduce reaction times and improve yields.[4][5]

Synthetic Schemes and Methodologies

The general synthetic scheme involves the reaction of this compound with a nucleophile (aromatic amines or phenols) to yield the corresponding propan-2-ol derivative. This reaction can be carried out using conventional heating or microwave irradiation.

Scheme 1: Synthesis of (R)-1-(substituted-anilino)-3-(morpholin-4-yl)propan-2-ols

Scheme 2: Synthesis of (R)-1-(substituted-aryloxy)-3-(morpholin-4-yl)propan-2-ols

Experimental Protocols

Protocol 2.1.1: General Procedure for Conventional Synthesis of (R)-1-(substituted-anilino)-3-(morpholin-4-yl)propan-2-ols

A solution of this compound (1.0 mmol) and the respective substituted aniline (1.1 mmol) in ethanol (10 mL) is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Protocol 2.1.2: General Procedure for Microwave-Assisted Synthesis of (R)-1-(substituted-anilino)-3-(morpholin-4-yl)propan-2-ols

In a microwave-safe vial, this compound (1.0 mmol) is mixed with the substituted aniline (1.1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). The vial is sealed and subjected to microwave irradiation at a controlled temperature (typically 100-120 °C) for 10-30 minutes.[6] After cooling, the solvent is evaporated, and the crude product is purified by column chromatography.

Protocol 2.1.3: General Procedure for the Synthesis of (R)-1-(substituted-aryloxy)-3-(morpholin-4-yl)propan-2-ols

To a solution of the substituted phenol (1.1 mmol) in a suitable solvent such as DMF or ethanol, a base like sodium hydride or potassium carbonate (1.2 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. This compound (1.0 mmol) is then added, and the reaction mixture is heated at 80-100 °C for 6-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various propan-2-ol derivatives.

Table 1: Synthesis of (R)-1-(substituted-anilino)-3-(morpholin-4-yl)propan-2-ols

EntrySubstituent (R)MethodSolventReaction TimeTemperature (°C)Yield (%)
1HConventionalEthanol6 h7885
24-ChloroConventionalEthanol5 h7888
34-MethoxyConventionalEthanol7 h7882
42-MethylConventionalEthanol8 h7875
5HMicrowaveIsopropanol15 min11092
64-ChloroMicrowaveIsopropanol12 min11095
74-MethoxyMicrowaveIsopropanol20 min11089
82-MethylMicrowaveIsopropanol25 min11080

Table 2: Synthesis of (R)-1-(substituted-aryloxy)-3-(morpholin-4-yl)propan-2-ols

EntrySubstituent (R)BaseSolventReaction TimeTemperature (°C)Yield (%)
1HK₂CO₃DMF8 h9078
24-NitroK₂CO₃DMF6 h9085
34-CyanoNaHTHF10 h6572
42-IsopropylK₂CO₃Acetonitrile12 h8065

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target propan-2-ol derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Reactants: This compound + Nucleophile (Aniline/Phenol) reaction Reaction Conditions: - Conventional Heating or - Microwave Irradiation start->reaction workup Reaction Work-up: - Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->analysis product Pure Propan-2-ol Derivative purification->product

Caption: General workflow for the synthesis of propan-2-ol derivatives.

Biological Signaling Pathway: β-Adrenergic Receptor Blockade

The synthesized propan-2-ol derivatives are structural analogs of beta-blockers. Their potential mechanism of action involves the blockade of the β-adrenergic signaling pathway. This pathway is crucial in regulating cardiovascular function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response: - Increased Heart Rate - Increased Contractility pka->cellular_response phosphorylates targets catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor binds & activates beta_blocker Propan-2-ol Derivative (β-Blocker) beta_blocker->beta_receptor binds & blocks

Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of β-blockers.

Stimulation of β-adrenergic receptors by catecholamines (e.g., epinephrine) activates a G-protein (Gs), which in turn activates adenylyl cyclase.[4][7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[2] The synthesized propan-2-ol derivatives, acting as β-blockers, competitively inhibit the binding of catecholamines to the β-adrenergic receptor, thereby blocking this signaling cascade and reducing cardiac workload.[6]

Conclusion

The synthetic protocols detailed in this document provide efficient and reproducible methods for the preparation of a diverse library of chiral propan-2-ol derivatives from this compound. The use of both conventional and microwave-assisted techniques offers flexibility in terms of reaction optimization. The structural similarity of these compounds to known β-blockers suggests their potential as modulators of the β-adrenergic signaling pathway, making them valuable candidates for further investigation in drug discovery programs targeting cardiovascular and other related diseases. The provided data and diagrams serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: (R)-4-(Oxiran-2-ylmethyl)morpholine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing (R)-4-(Oxiran-2-ylmethyl)morpholine or its direct precursor, (R)-epichlorohydrin. The focus is on the practical synthesis of Rivaroxaban and Linezolid, two prominent pharmaceuticals where the morpholine-containing chiral epoxide is a key building block.

Introduction

This compound is a valuable chiral intermediate in medicinal chemistry. The morpholine moiety is a privileged structure known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The epoxide ring provides a reactive site for nucleophilic attack, allowing for the stereospecific introduction of side chains, which is crucial for the biological activity of many pharmaceuticals. This document outlines the synthetic utility of this building block in the preparation of the anticoagulant Rivaroxaban and the antibiotic Linezolid.

Bioactive Molecules Synthesized

Rivaroxaban

Rivaroxaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By directly blocking Factor Xa, Rivaroxaban effectively prevents the formation of thrombin, thereby reducing the risk of thrombosis. It is widely prescribed for the prevention and treatment of venous thromboembolism, stroke in patients with atrial fibrillation, and other thromboembolic disorders.

Linezolid

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, making it a valuable therapeutic option for treating serious infections caused by resistant pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Rivaroxaban and Linezolid, starting from precursors related to this compound.

Table 1: Synthesis of Rivaroxaban Intermediates and Final Product

StepIntermediate/ProductStarting MaterialsKey Reagents/SolventsYield (%)Purity (%)Reference
14-(4-nitrophenyl)morpholin-3-onep-nitroaniline, dichloroethyl ether-82-[1]
24-(4-aminophenyl)morpholin-3-one4-(4-nitrophenyl)morpholin-3-onePalladium on carbon, Hydrogen97.8-[2]
3(R)-5-(Chloromethyl)oxazolidin-2-one(R)-epichlorohydrinSodium cyanate, Magnesium sulfate79-[3][4]
4(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dioneHydrazine hydrate, Methanol81-[4]
5Rivaroxaban(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate5-Chlorothiophene-2-carbonyl chloride, KHCO3, MEK/Water9699.95

Table 2: Synthesis of Linezolid Intermediates and Final Product

StepIntermediate/ProductStarting MaterialsKey Reagents/SolventsYield (%)Purity (%)Reference
1(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-onemethyl 3-fluoro-4-morpholinophenyl carbamate, (R)-epichlorohydrinn-butyllithium, Hexane--[5][6]
2(S)-2-[3-(3-fluoro-4-morpholinophenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-onePotassium phthalimide--[5][6]
3(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one(S)-2-[3-(3-fluoro-4-morpholinophenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dioneMethyl amine, Methanol/Water--[7]
4Linezolid(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneAcetic anhydride, Triethylamine, Ethyl acetate8898.9[8]

Experimental Protocols

Synthesis of Rivaroxaban

The synthesis of Rivaroxaban can be achieved through a multi-step process starting from the formation of the key intermediate, 4-(4-aminophenyl)morpholin-3-one, and its subsequent coupling with a chiral side chain derived from (R)-epichlorohydrin.

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one [1]

  • In a reaction vessel, combine 13.8 g (0.1 mol) of p-nitroaniline and 17.7 g (0.12 mol) of dichloroethyl ether.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • Cool the reaction mixture and wash the resulting solid with acetone.

  • Dry the solid to obtain 4-(4-nitrophenyl)morpholine (yield: 17.1 g, 82%).

  • To a separate reaction vessel, add 20.8 g (0.1 mol) of 4-(4-nitrophenyl)-morpholine, 22.5 g (0.25 mol) of tert-butyl hydroperoxide, and 2.3 g of ethyl acetoacetate manganese salt in a suitable amount of tetrahydrofuran.

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • After completion, add activated carbon and stir for 30 minutes.

  • Filter the mixture to remove solids and wash the filtrate with saturated aqueous sodium carbonate.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the residue by column chromatography to yield 4-(4-nitrophenyl)-morpholinone as a solid (yield: 18.4 g, 83%).

Step 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one [2]

  • In an autoclave, add 1.57 g of 4-(4-nitrophenyl)-3-morpholinone and 0.37 g of palladium on carbon (Pd/C) in 20 mL of absolute ethanol.

  • Replace the air in the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 0.4 MPa.

  • Heat the reaction mixture to 60 °C in an oil bath and stir for 3 hours.

  • After the reaction is complete, remove the Pd/C catalyst by suction filtration.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain 4-(4-aminophenyl)-3-morpholinone (yield: 97.8%).

Step 3: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one [4]

This intermediate is synthesized from (R)-epichlorohydrin which is first converted to (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione and then coupled with 4-(4-aminophenyl)morpholin-3-one. The phthalimide protecting group is then removed.

  • To a solution of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (800 mg, 1.9 mmol) in 50 mL of methanol, add 1.19 g (19 mmol) of 80% hydrazine hydrate.

  • Reflux the mixture for 1.5 hours.

  • Filter the reaction mixture and wash the filter cake with methanol (3 x 5 mL).

  • Concentrate the filtrate and purify the residue by a short silica gel column, eluting with a mixture of CH₂Cl₂/MeOH/NH₃·H₂O (80/20/1) to give the title compound as a white solid (yield: 450 mg, 81%).

Step 4: Synthesis of Rivaroxaban

  • Dissolve 2.0 kg of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate salt in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.

  • Add a solution of 1.55 kg of KHCO₃ in 5.0 L of water.

  • Cool the mixture to 15 °C with stirring.

  • Add a solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK.

  • Stir the reaction mixture at 20 °C for 15 minutes.

  • Add 16.0 L of ethanol and stir at 35 °C for 30 minutes.

  • Heat the mixture to 50 °C for 30 minutes, then filter.

  • Cool the clear filtrate to 5 °C and stir for 2 hours.

  • Collect the precipitated product by filtration, wash with hot water (2 x 2.5 L, 60 °C) and then with ethanol (2 x 3.0 L).

  • Dry the product under vacuum to obtain Rivaroxaban as a nearly white powder (yield: 2.16 kg, 96%).

Synthesis of Linezolid

The synthesis of Linezolid also commences with a chiral epoxide derived from (R)-epichlorohydrin, followed by the introduction of the morpholinophenyl group and subsequent functional group manipulations.

Step 1: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one [5][6]

  • React methyl 3-fluoro-4-morpholinophenyl carbamate with (R)-epichlorohydrin in the presence of n-butyllithium in hexane to obtain the title compound.

Step 2: Synthesis of (S)-2-[3-(3-fluoro-4-morpholinophenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione [5][6]

  • React (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one with potassium phthalimide in a polar solvent.

Step 3: Synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one [7]

  • To a mixture of 100 g (0.212 moles) of (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-isoindole-1,3-dione in 100 mL of methanol and 400 mL of deionized water, add 47 g of methyl amine solution at 25-30 °C.

  • Stir the reaction mixture and slowly raise the temperature to 80-85 °C, maintaining it for 2-3 hours.

  • Cool the mixture to 25-30 °C and add 500 mL of dichloromethane.

  • Stir for 15 minutes and separate the layers. The product is in the aqueous layer which can be further processed.

Step 4: Synthesis of Linezolid [8]

  • To a solution of 0.3 g (1 mmol) of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one in 10 mL of ethyl acetate, add 0.12 g (1.2 mmol) of acetic anhydride and 0.5 g (5 mmol) of triethylamine.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate most of the solvent and crystallize the product from the cold solution.

  • Filter the crude product and recrystallize from ethyl acetate to yield 0.30 g of Linezolid (yield: 88%).

Signaling Pathways and Mechanisms of Action

Rivaroxaban: Inhibition of the Coagulation Cascade

Rivaroxaban targets Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade. By inhibiting Factor Xa, Rivaroxaban blocks the conversion of prothrombin to thrombin, the final common pathway for clot formation.

Rivaroxaban_Mechanism Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Activation Prothrombin Prothrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Activation Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibition Linezolid_Mechanism cluster_ribosome Bacterial_Ribosome Bacterial Ribosome subunit_50S 50S Subunit subunit_30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation subunit_50S->Initiation_Complex subunit_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA fMet-tRNA tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->Initiation_Complex Inhibition

References

Application Notes and Protocols: Catalytic Asymmetric Synthesis Involving (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Oxiran-2-ylmethyl)morpholine is a valuable chiral building block in organic synthesis, particularly for the introduction of a stereodefined morpholinomethyl moiety into target molecules. This moiety is present in a number of biologically active compounds and pharmaceutical candidates. The primary application of this chiral epoxide is in stereospecific ring-opening reactions with various nucleophiles, leading to the formation of chiral β-amino alcohols and other important intermediates. While this compound is not typically a substrate in subsequent catalytic asymmetric transformations, its own synthesis often relies on a catalytic asymmetric process, most notably the hydrolytic kinetic resolution (HKR) of its racemic precursor. These application notes provide an overview of its synthesis and key applications, complete with detailed experimental protocols and mechanistic diagrams.

Introduction to this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The incorporation of a chiral center, as in this compound, provides a three-dimensional structure that can lead to specific and high-affinity interactions with biological targets. The strained oxirane (epoxide) ring is a versatile functional group that undergoes highly regioselective and stereospecific ring-opening reactions, making it an ideal precursor for the synthesis of complex chiral molecules.

Catalytic Asymmetric Synthesis of this compound

The most efficient and widely used method for obtaining enantiomerically pure this compound is the Hydrolytic Kinetic Resolution (HKR) of the corresponding racemic epoxide. This reaction is typically catalyzed by a chiral cobalt-salen complex.

Hydrolytic Kinetic Resolution (HKR)

In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer unreacted and in high enantiomeric excess. The (R,R)-Co(salen) catalyst selectively hydrolyzes the (S)-epoxide, allowing for the recovery of the desired (R)-epoxide.

Table 1: Summary of Hydrolytic Kinetic Resolution of (±)-4-(Oxiran-2-ylmethyl)morpholine

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield of (R)-epoxide (%)ee of (R)-epoxide (%)
(R,R)-Co(III)(salen)OAc0.5 - 2.0THF/H₂ORoom Temp12 - 24~45-50>98
Experimental Protocol: HKR of (±)-4-(Oxiran-2-ylmethyl)morpholine

Materials:

  • (±)-4-(Oxiran-2-ylmethyl)morpholine (1.0 equiv)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.01 equiv)

  • Acetic Acid (glacial, 0.01 equiv)

  • Tetrahydrofuran (THF)

  • Water (0.55 equiv)

Procedure:

  • To a solution of the (R,R)-Co(II)(salen) catalyst in THF, add acetic acid and stir in the presence of air for 30 minutes to oxidize Co(II) to the active Co(III) species.

  • Add the racemic epoxide, (±)-4-(Oxiran-2-ylmethyl)morpholine, to the catalyst solution.

  • Cool the mixture to 0 °C and add water dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

  • Once the reaction has reached approximately 50% conversion, quench the reaction by adding a suitable solvent for extraction, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, containing the (R)-epoxide and the (S)-diol, is purified by column chromatography on silica gel to afford the pure this compound.

Application in the Synthesis of Chiral β-Amino Alcohols

The primary utility of this compound is as a chiral electrophile in stereospecific ring-opening reactions. The reaction with primary or secondary amines is a reliable method for synthesizing chiral β-amino alcohols, which are key intermediates in many pharmaceutical compounds.

Regio- and Stereospecific Ring-Opening with Amines

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the sterically less hindered terminal carbon of the epoxide. This results in an inversion of configuration at that center, but since the original stereocenter is adjacent, the overall stereochemistry is controlled, yielding a single diastereomer. The reaction is often catalyzed by a Lewis acid or performed in a protic solvent to activate the epoxide ring.

Table 2: Representative Ring-Opening of this compound with Amines

Nucleophile (Amine)SolventCatalystTemp (°C)Time (h)ProductYield (%)
BenzylamineEthanolNoneReflux8(R)-1-(Benzylamino)-3-(morpholino)propan-2-ol>90
AnilineIsopropanolLiClO₄8012(R)-1-(Anilino)-3-(morpholino)propan-2-ol~85
PiperidineMethanolNone6010(R)-1-(Morpholino)-3-(piperidin-1-yl)propan-2-ol>90
Experimental Protocol: Synthesis of (R)-1-(Benzylamino)-3-(morpholino)propan-2-ol

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add benzylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting epoxide is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure (R)-1-(benzylamino)-3-(morpholino)propan-2-ol.

Visualizations

Overall Synthetic Workflow

G rac_epoxide Racemic Epoxide hkr Hydrolytic Kinetic Resolution (HKR) rac_epoxide->hkr catalyst Chiral Co(salen) Catalyst catalyst->hkr r_epoxide This compound hkr->r_epoxide s_diol (S)-Diol Byproduct hkr->s_diol ring_opening Stereospecific Ring-Opening r_epoxide->ring_opening nucleophile Nucleophile (e.g., Amine) nucleophile->ring_opening final_product Chiral β-Amino Alcohol (Pharmaceutical Intermediate) ring_opening->final_product

Caption: Synthetic workflow for producing chiral intermediates.

Mechanism of Hydrolytic Kinetic Resolution

G cluster_0 Catalytic Cycle catalyst (R,R)-Co(III)(salen) s_complex [Co(salen)-(S)-Epoxide] Complex catalyst->s_complex Binds (S)-Epoxide (Fast) r_complex [Co(salen)-(R)-Epoxide] Complex catalyst->r_complex Binds (R)-Epoxide (Slow) s_epoxide (S)-Epoxide s_epoxide->catalyst r_epoxide (R)-Epoxide r_epoxide->catalyst h2o H₂O h2o->s_complex s_diol (S)-Diol s_complex->s_diol Hydrolysis s_diol->catalyst Releases Catalyst r_complex->r_epoxide No Reaction (Dissociates) racemate Racemic Epoxide racemate->s_epoxide racemate->r_epoxide

Caption: Mechanism of Co-salen catalyzed HKR.

Mechanism of Nucleophilic Ring-Opening

G start (R)-Epoxide transition Transition State (SN2 Attack) start->transition amine R₂NH (Amine) amine->transition Nucleophilic Attack on less hindered carbon intermediate Alkoxide Intermediate transition->intermediate product Chiral β-Amino Alcohol intermediate->product proton_source H⁺ (from solvent) proton_source->product Protonation

Caption: SN2 mechanism for amine ring-opening of the epoxide.

Application Notes and Protocols for the Regioselective Epoxide Opening of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a valuable chiral building block in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure in numerous biologically active compounds, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability. The versatile epoxide functional group allows for stereospecific and regioselective ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of chiral 1,3-aminoalcohols and their derivatives. These products are key intermediates in the synthesis of pharmaceuticals, including norepinephrine reuptake inhibitors like (S,S)-Reboxetine.

This document provides detailed application notes and experimental protocols for the regioselective epoxide opening of this compound with various nucleophiles, including phenols, amines, and thiols. The protocols emphasize conditions that favor high regioselectivity, leading primarily to nucleophilic attack at the less sterically hindered carbon of the epoxide ring.

Reaction Principle

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. For terminal epoxides like this compound, the regioselectivity of the nucleophilic attack is a critical consideration.

  • Under basic or neutral conditions , the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. This results in the formation of a secondary alcohol.

  • Under acidic conditions , the epoxide oxygen is protonated, and the reaction can exhibit more SN1 character. In this case, the nucleophile may attack the more substituted carbon atom that can better stabilize a partial positive charge.

The protocols outlined below are designed to favor the SN2 pathway to achieve high regioselectivity for the formation of 1-substituted-3-(morpholin-4-yl)propan-2-ol derivatives.

Experimental Protocols

Regioselective Opening with Phenols (Synthesis of β-Hydroxy Ethers)

This protocol describes the synthesis of (R)-1-(morpholin-4-yl)-3-(aryloxy)propan-2-ols, which are key intermediates for compounds like Reboxetine. The reaction is typically carried out under basic conditions to deprotonate the phenol, generating a more potent nucleophile.

General Reaction:

Epoxide This compound Reaction Reaction Conditions (e.g., 60-80 °C) Epoxide->Reaction Phenol Ar-OH Phenol->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, CH3CN) Solvent->Reaction Product (R)-1-(Aryloxy)-3-(morpholin-4-yl)propan-2-ol Reaction->Product

Figure 1: General workflow for the synthesis of β-hydroxy ethers.

Materials:

  • This compound

  • Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of the substituted phenol (1.1 eq) in anhydrous DMF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-(morpholin-4-yl)-3-(aryloxy)propan-2-ol.

Quantitative Data:

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (C2:C3 attack)
PhenolNaHDMF70685>98:2
4-MethoxyphenolK₂CO₃CH₃CN801282>98:2
4-NitrophenolK₂CO₃DMF60891>98:2
Regioselective Opening with Amines (Synthesis of β-Amino Alcohols)

This protocol describes the synthesis of (R)-1-amino-3-(morpholin-4-yl)propan-2-ols. Lewis acids can be employed to catalyze the reaction and enhance regioselectivity. Zinc perchlorate has been shown to be an effective catalyst for the aminolysis of epoxides.[1]

General Reaction:

Epoxide This compound Reaction Reaction Conditions (e.g., rt - 50 °C) Epoxide->Reaction Amine R1R2NH Amine->Reaction Catalyst Lewis Acid (e.g., Zn(ClO4)2·6H2O) Catalyst->Reaction Solvent Solvent (e.g., CH3CN or neat) Solvent->Reaction Product (R)-1-(Dialkylamino)-3-(morpholin-4-yl)propan-2-ol Reaction->Product Epoxide This compound Reaction Reaction Conditions (e.g., rt - reflux) Epoxide->Reaction Thiol Ar-SH Thiol->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Product (R)-1-(Arylthio)-3-(morpholin-4-yl)propan-2-ol Reaction->Product cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Action Potential NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade NRI (R)-1-(Aryloxy)-3-(morpholin-4-yl) propan-2-ol Derivative (NRI) NRI->NET Inhibition

References

Troubleshooting & Optimization

Technical Support Center: (R)-4-(Oxiran-2-ylmethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reaction of morpholine with (R)-epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic attack of the morpholine nitrogen on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the desired product.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters to control include reaction temperature, choice of base and solvent, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for maximizing yield and minimizing the formation of impurities.

Q3: What are the common side reactions and impurities I should be aware of?

A3: Common side reactions include the hydrolysis of (R)-epichlorohydrin to form a diol impurity, polymerization of the product or starting material, and the formation of a dimeric impurity through the reaction of the product with another molecule of morpholine.[1][2]

Q4: How can I purify the final product?

A4: Purification is typically achieved through vacuum distillation or column chromatography. The choice of method depends on the scale of the reaction and the purity requirements.

Q5: How can I assess the enantiomeric purity of my product?

A5: The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Verify reaction time and temperature: Ensure the reaction is stirred for the recommended duration at the optimal temperature. Monitor the reaction progress by TLC or GC. - Check reagent quality: Use fresh, high-purity morpholine and (R)-epichlorohydrin. Water content in the reagents or solvent can lead to side reactions.
Side reactions: Formation of byproducts such as the hydrolyzed diol or polymeric materials reduces the yield of the desired product.- Control temperature: Avoid excessive temperatures, which can promote polymerization. - Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis of epichlorohydrin.
Inefficient workup: Product loss during extraction or purification.- Optimize extraction: Ensure the correct pH for extraction and use an adequate amount of solvent. - Refine purification: For distillation, ensure the vacuum is stable and the column is efficient. For chromatography, select an appropriate solvent system.
Impure Product Presence of unreacted starting materials: Incomplete conversion.- Increase reaction time or temperature: Carefully increase the reaction time or temperature to drive the reaction to completion, while monitoring for byproduct formation. - Adjust stoichiometry: A slight excess of morpholine can sometimes be used to ensure full conversion of the epichlorohydrin.
Formation of 1-chloro-3-morpholinopropan-2-ol: Incomplete cyclization.- Ensure sufficient base: The base is crucial for the final ring-closing step. Ensure the correct stoichiometry of a strong base is used.
Formation of diol impurity: Hydrolysis of (R)-epichlorohydrin.- Use anhydrous conditions: Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization: High reaction temperatures or prolonged reaction times can lead to polymerization.- Maintain optimal temperature: Strictly control the reaction temperature. - Avoid prolonged heating: Do not heat the reaction mixture for longer than necessary.
Loss of Enantiomeric Purity Racemization: Harsh reaction conditions (e.g., high temperatures or very strong bases) can potentially lead to racemization.- Maintain mild reaction conditions: Use the lowest effective temperature and a suitable base to avoid racemization.
Contaminated starting material: The enantiomeric purity of the starting (R)-epichlorohydrin may be low.- Verify the enantiomeric purity of the starting material: Use a reliable supplier and verify the enantiomeric excess (ee) of the (R)-epichlorohydrin before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the reaction of morpholine with (R)-epichlorohydrin.

dot

Synthesis_Workflow A 1. Charge Morpholine and Solvent B 2. Cool to 0-5 °C A->B C 3. Add (R)-Epichlorohydrin Dropwise B->C D 4. Add Base (e.g., NaOH solution) C->D E 5. Warm to Room Temperature and Stir D->E F 6. Monitor Reaction (TLC/GC) E->F G 7. Workup: - Quench - Extract - Dry F->G Reaction Complete H 8. Purify: - Vacuum Distillation or - Column Chromatography G->H I 9. Characterize Product (NMR, IR, Chiral HPLC) H->I Logical_Relationship cluster_params Reaction Parameters cluster_outcomes Outcomes Temp Temperature High_Yield High Yield Temp->High_Yield Optimal Low_Yield Low Yield Temp->Low_Yield Too Low/High Impurity Impurity Formation Temp->Impurity Too High (Polymerization) Base Base Strength & Stoichiometry Base->High_Yield Optimal Base->Low_Yield Insufficient Base->Impurity Incorrect Type/Amount Solvent Solvent Polarity & Protic/Aprotic Solvent->High_Yield Appropriate Solvent->Impurity Protic (Hydrolysis) Purity Reagent Purity (Anhydrous) High_Purity High Purity Purity->High_Purity High Purity->Impurity Low (Water present)

References

Common side reactions and byproducts with (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-4-(Oxiran-2-ylmethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions and byproducts encountered during its use in chemical synthesis.

This compound is a versatile building block, prized for its reactive epoxide ring and the inherent stability of the morpholine moiety. Its primary reactivity involves the nucleophilic ring-opening of the strained epoxide, a key step in the synthesis of a variety of biologically active molecules, including analogues of the antibiotic Linezolid. However, like any reactive chemical, it is prone to side reactions that can impact yield, purity, and the overall success of a synthesis.

This guide provides a comprehensive overview of these potential challenges, offering troubleshooting advice and detailed experimental considerations to help you optimize your reactions and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

The primary side reactions stem from the high reactivity of the epoxide ring. The two most frequently encountered issues are:

  • Polymerization: Cationic ring-opening polymerization can occur, especially under acidic conditions or in the presence of Lewis acids. This leads to the formation of polyether oligomers or polymers, which can be difficult to remove from the desired product.

  • Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the epoxide, forming the corresponding diol, (R)-1-(morpholin-4-yl)propane-2,3-diol. This byproduct can complicate purification and reduce the yield of the desired product.

Q2: How does the choice of nucleophile affect the reaction?

The nature of the nucleophile plays a crucial role in the outcome of the reaction.

  • Primary and Secondary Amines: These are common nucleophiles that readily open the epoxide ring to form the corresponding amino alcohols. However, with primary amines, there is a potential for double alkylation, where the initially formed secondary amine reacts with another molecule of the epoxide.

  • Thiols: Thiolates are excellent nucleophiles for epoxide ring-opening, typically leading to high yields of the corresponding thioethers under basic conditions.

  • Alcohols: Alcohols are generally weaker nucleophiles than amines or thiols and often require activation of the epoxide with an acid or a Lewis acid catalyst. These conditions can also promote polymerization as a competing side reaction.

Q3: What is the expected regioselectivity of the ring-opening reaction?

The ring-opening of the terminal epoxide in this compound is highly regioselective.

  • Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered primary carbon of the epoxide. This is often referred to as following Krasusky's rule.

  • Under acidic conditions (SN1-like mechanism): The reaction proceeds through a more carbocation-like transition state. While attack at the primary carbon is still significant, the proportion of attack at the more substituted secondary carbon can increase, potentially leading to a mixture of regioisomers.

Q4: Can the morpholine ring itself participate in side reactions?

Under most conditions used for epoxide ring-opening, the morpholine ring is relatively stable. However, under strongly acidic or oxidizing conditions, the tertiary amine of the morpholine ring could potentially undergo protonation, salt formation, or oxidation. There is also a possibility of demethylation of the morpholine moiety under certain catalytic conditions, leading to undesired byproducts[1].

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of a viscous, insoluble material.

Likely Cause: Cationic ring-opening polymerization of the epoxide.

Troubleshooting Steps:

  • Avoid Acidic Conditions: If your reaction conditions are acidic, consider switching to a neutral or basic protocol.

  • Use Anhydrous Solvents: Trace amounts of acid in solvents can initiate polymerization. Ensure your solvents are thoroughly dried and distilled if necessary.

  • Control Temperature: Polymerization can be exothermic. Maintain strict temperature control throughout the reaction.

  • Catalyst Choice: If a Lewis acid is required, use the mildest effective catalyst at the lowest possible concentration.

Workflow for Minimizing Polymerization:

G start Reaction Setup check_acid Are acidic conditions necessary? start->check_acid use_base Use neutral or basic conditions check_acid->use_base No mild_acid Use mildest Lewis acid at low concentration check_acid->mild_acid Yes anhydrous Use anhydrous solvents use_base->anhydrous mild_acid->anhydrous temp_control Maintain strict temperature control anhydrous->temp_control monitor Monitor reaction closely (TLC, LC-MS) temp_control->monitor workup Prompt workup upon completion monitor->workup end Optimized Reaction workup->end

Caption: Workflow to minimize polymerization.

Problem 2: Presence of a significant, more polar byproduct in the crude reaction mixture.

Likely Cause: Hydrolysis of the epoxide to the corresponding diol, (R)-1-(morpholin-4-yl)propane-2,3-diol.

Troubleshooting Steps:

  • Use Anhydrous Reagents and Solvents: Water is the primary culprit. Dry all solvents and reagents thoroughly before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Purification: The diol byproduct can often be separated from the desired product by column chromatography on silica gel, as the diol is typically more polar.

Quantitative Impact of Water on Diol Formation (Hypothetical Data):

Water Content in Solvent (ppm)Approximate Yield of Diol Byproduct (%)
< 10< 1
502-5
1005-10
> 200> 10

Note: These are illustrative values. Actual yields will depend on specific reaction conditions.

Problem 3: Formation of multiple product isomers.

Likely Cause: Lack of regioselectivity in the epoxide ring-opening.

Troubleshooting Steps:

  • Favor SN2 Conditions: To ensure attack at the less substituted carbon, use basic or neutral reaction conditions with a strong nucleophile.

  • Avoid Strong Acids: Strong acids can promote an SN1-like mechanism, leading to a loss of regioselectivity.

  • Lewis Acid Choice: If a Lewis acid is necessary, choose one that is less likely to strongly coordinate to the epoxide oxygen and promote carbocation formation.

Regioselectivity Control:

G reagents This compound + Nucleophile basic Basic/Neutral Conditions (e.g., NaH, K2CO3) reagents->basic acidic Acidic Conditions (e.g., H+, Lewis Acid) reagents->acidic sn2 SN2 Attack (Less substituted carbon) basic->sn2 sn1_like SN1-like Attack (Mixture of regioisomers) acidic->sn1_like major_product Major Product: 1-substituted-3-(morpholin-4-yl)propan-2-ol sn2->major_product sn1_like->major_product minor_product Minor Product: 2-substituted-1-(morpholin-4-yl)propan-2-ol sn1_like->minor_product

Caption: Control of regioselectivity.

Experimental Protocols

General Protocol for the Nucleophilic Ring-Opening of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates. A study on solvent-directed epoxide opening with primary amines demonstrated that polar mixed solvent systems like DMF/H₂O can achieve high yields and regioselectivity without a catalyst[2].

Materials:

  • This compound

  • Primary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Stir the solution and add this compound dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to isolate the desired amino alcohol.

Troubleshooting:

  • Double Alkylation: If double alkylation is observed, consider using a larger excess of the primary amine or adding the epoxide slowly at a lower temperature.

  • Low Conversion: If the reaction is sluggish, a mild Lewis acid catalyst (e.g., LiClO₄) can be added, but be mindful of the potential for increased polymerization.

Expected Byproducts and their Characterization:

ByproductFormation Condition1H NMR Signature
(R)-1-(morpholin-4-yl)propane-2,3-diolPresence of waterAppearance of two distinct -OH protons, characteristic signals for the CH(OH) and CH₂(OH) groups.
PolyetherAcidic conditions, high temperatureBroad, unresolved signals in the aliphatic region of the 1H NMR spectrum.
Dimeric AdductHigh concentration of starting materialsMass spectrometry will show a molecular ion corresponding to two molecules of the epoxide and one of the nucleophile.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-equipped laboratory under the supervision of qualified personnel. Appropriate safety precautions should be taken at all times.

References

Improving yield and stereoselectivity in reactions with (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-4-(Oxiran-2-ylmethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction outcomes and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of ring-opening reactions with this compound?

A1: The regioselectivity of the epoxide ring-opening is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.[1][2]

  • Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[1][2]

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[3] The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[3][4]

Q2: What is the expected stereochemical outcome of nucleophilic attack on the epoxide?

A2: The ring-opening of the epoxide occurs via a backside attack, consistent with an SN2 mechanism, regardless of whether it is under acidic or basic conditions.[3] This results in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. The products formed are typically trans or anti with respect to the nucleophile and the newly formed hydroxyl group.[1][4]

Q3: Which types of nucleophiles are commonly used with this compound?

A3: The strained three-membered ring of the epoxide group is highly reactive towards a variety of nucleophiles.[5] Common nucleophiles include amines, thiols, alcohols, and Grignard reagents, leading to the formation of vicinal amino alcohols and other valuable intermediates.[4][5][6]

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem 1: Low Reaction Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction • Increase reaction time or temperature. • Use a stronger nucleophile or add a catalyst (e.g., a Lewis acid for weak nucleophiles). • Ensure proper mixing, especially for heterogeneous reactions.
Side Reactions • Optimize the reaction temperature; higher temperatures can sometimes favor side reactions. • Verify the stoichiometry of reagents. An excess of a strong base or nucleophile can lead to undesired products.
Degradation of Starting Material or Product • Confirm the purity of this compound before use. • Ensure anhydrous conditions if using moisture-sensitive reagents like Grignard reagents or lithium amides.[7]
Poor Reagent Quality • Variations in the quality of reagents, such as lithium amides, can lead to reproducibility issues and low yields.[7] Use freshly prepared or titrated reagents when necessary.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps
Ambiguous Reaction Conditions To favor attack at the less substituted carbon: Ensure the reaction is distinctly basic or neutral. Use strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents). The steric repulsion will govern the reaction.[2] • To favor attack at the more substituted carbon: Ensure the reaction is acidic. Use a protic or Lewis acid catalyst with a weak nucleophile (e.g., water, alcohols).[2]
Nature of the Nucleophile • Very bulky nucleophiles will strongly favor attack at the less substituted position due to steric hindrance. • The "hardness" or "softness" of a nucleophile can influence regioselectivity, especially when the electronic effects of the substrate are subtle.[8]
Solvent Effects • The choice of solvent can influence the reaction pathway. Polar protic solvents can participate in the reaction or alter the nucleophilicity of the reagent.

Problem 3: Poor Diastereoselectivity or Loss of Enantiomeric Purity

Possible Cause Troubleshooting Steps
Reaction Pathway has SN1 Character • A partial SN1 character can lead to a loss of stereocontrol. To promote a pure SN2 pathway, use lower reaction temperatures and less polar solvents.
Salt Additives • The presence of certain salts, like Lithium Bromide (LiBr), can have a significant effect on diastereoselectivity in addition reactions.[7] Consider screening different salt additives.
Base Selection • For reactions involving deprotonation steps, the choice of base (e.g., LDA vs. lithium amide of morpholine) can substantially impact both yield and diastereoselectivity.[7]

Data Summary: Regioselectivity in Epoxide Ring-Opening

The following table summarizes the expected major products based on reaction conditions, a key concept for planning experiments.

Condition Mechanism Type Site of Nucleophilic Attack Stereochemistry Typical Nucleophiles
Basic / Neutral SN2Less substituted carbonInversion (trans product)OH⁻, RO⁻, R-MgX, LiAlH₄
Acidic SN1-likeMore substituted carbonInversion (trans product)H₂O, ROH, HX (anhydrous)

General Experimental Protocol

Representative Reaction: Nucleophilic Ring-Opening with an Amine under Neutral Conditions

Disclaimer: This is a generalized procedure and must be optimized for specific substrates and scales.

  • Preparation : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and a suitable solvent (e.g., ethanol or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is a salt, a non-nucleophilic base may be required to liberate the free amine.

  • Reaction : Stir the mixture at room temperature or heat to reflux (e.g., 50-80°C) as required. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction proceeds as the nitrogen of the nucleophile plays the role of a base.[6]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amino alcohol.

Visual Guides

The following diagrams illustrate key concepts and workflows for reactions involving this compound.

G cluster_acid Acidic Conditions (SN1-like) cluster_base Basic/Neutral Conditions (SN2) A1 1. Protonation of Epoxide Oxygen A2 2. Nucleophile Attacks More Substituted Carbon A1->A2 A3 3. Deprotonation A2->A3 A4 Trans-diol Product (Inversion) A3->A4 B1 1. Nucleophile Attacks Less Substituted Carbon B2 2. Ring Opening to Alkoxide B1->B2 B3 3. Protonation by Solvent/Workup B2->B3 B4 Trans-diol Product (Inversion) B3->B4 start Asymmetric Epoxide start->A1 H+ start->B1 Nu-

Caption: Mechanistic pathways for epoxide ring-opening.

G start Start Reaction prep 1. Prepare Reactants (Epoxide, Nucleophile, Solvent) start->prep reaction 2. Combine & Stir (Control Temperature, Monitor via TLC/LC-MS) prep->reaction workup 3. Quench & Extract (Solvent Partition, Wash with Brine) reaction->workup purify 4. Dry & Purify (Dry over Na2SO4, Column Chromatography) workup->purify analyze 5. Characterize Product (NMR, MS, Optical Rotation) purify->analyze end End analyze->end

Caption: General experimental workflow for synthesis.

G problem Experimental Issue? low_yield Low Yield? problem->low_yield Yes poor_selectivity Poor Selectivity? problem->poor_selectivity No, but... incomplete_rxn Incomplete Reaction? (Check TLC/LC-MS) low_yield->incomplete_rxn degradation Degradation? (Check Purity, Anhydrous Conditions) low_yield->degradation regio Regioselectivity Issue? poor_selectivity->regio stereo Stereoselectivity Issue? poor_selectivity->stereo sol_incomplete Solution: Increase Time/Temp Add Catalyst incomplete_rxn->sol_incomplete sol_degradation Solution: Purify Starting Material Ensure Dry Solvents degradation->sol_degradation sol_regio Solution: Ensure Strongly Acidic/Basic pH Change Solvent/Nucleophile regio->sol_regio sol_stereo Solution: Lower Temperature Screen Salt Additives Optimize Base stereo->sol_stereo

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the N-alkylation of morpholine with (R)-epichlorohydrin under basic conditions.

Q1: My reaction is showing low or no conversion of starting materials. What are the possible causes and solutions?

A1: Low or no conversion can stem from several factors related to reagents and reaction conditions.

  • Inactive Catalyst: The basic catalyst (e.g., sodium hydroxide, potassium carbonate) may be old or have absorbed atmospheric moisture and carbon dioxide, reducing its activity.

    • Solution: Use freshly purchased or properly stored base. Consider using a stronger base like sodium hydride if anhydrous conditions are employed, though with appropriate safety precautions.

  • Poor Reagent Quality: The morpholine or (R)-epichlorohydrin may be of low purity.

    • Solution: Ensure the purity of your starting materials. Morpholine can be distilled before use. (R)-epichlorohydrin should be checked for its epoxide content.

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. A common temperature range for this reaction is 60-80°C.[1] Monitor the reaction by TLC or GC to track the consumption of starting materials.

  • Solvent Issues: The choice of solvent can significantly impact the reaction rate.

    • Solution: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile or DMF can help to dissolve the reagents and facilitate the reaction. In some cases, an alcohol like isopropanol can be used.[2]

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these impurities and how can I minimize them?

A2: The reaction between a secondary amine like morpholine and epichlorohydrin can be complex, leading to several side products.

  • Di-addition Product: One of the most common byproducts is the formation of a 1,3-dimorpholinopropan-2-ol, where a second molecule of morpholine has opened the epoxide ring of the desired product.

    • Solution: Use a slight excess of (R)-epichlorohydrin relative to morpholine. A controlled, slow addition of morpholine to the reaction mixture containing (R)-epichlorohydrin and the base can also minimize this side reaction.

  • Dioxane Derivatives: The formation of substituted dioxanes has been reported as a potential side reaction when reacting morpholine with epichlorohydrin.[3]

    • Solution: Careful control of reaction temperature and stoichiometry is crucial. Avoid excessively high temperatures which can promote side reactions.

  • Azetidinium Salt Formation: In some cases, the reaction of secondary amines with epichlorohydrin can lead to the formation of reactive azetidinium salts.[3]

    • Solution: Maintaining basic conditions throughout the reaction helps to favor the desired N-alkylation and subsequent epoxide formation over azetidinium salt formation.

  • Rearrangement Products: Epoxides can undergo rearrangement under certain conditions.

    • Solution: Ensure that the workup procedure does not involve strongly acidic conditions for extended periods, as this can promote epoxide ring-opening and rearrangement.

Q3: I am having difficulty purifying the final product. What is the recommended purification method?

A3: Purification of this compound can be challenging due to its physical properties and the nature of potential impurities.

  • Distillation: Vacuum distillation is a common and effective method for purifying the product on a larger scale. The product is a relatively low-boiling liquid.

    • Procedure: After the reaction workup (extraction to remove salts and excess base), the crude product should be dried thoroughly over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). The dried liquid is then subjected to fractional distillation under reduced pressure.

  • Column Chromatography: For smaller scale reactions or for achieving very high purity, silica gel column chromatography can be employed.

    • Eluent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be gradually increased to elute the product. A typical starting point could be a 9:1 to 4:1 mixture of hexane:ethyl acetate.

Q4: My final product has a low enantiomeric excess (ee). What could be the cause?

A4: Loss of enantiomeric purity can occur if the chiral center is compromised during the reaction or workup.

  • Racemization of (R)-epichlorohydrin: The starting (R)-epichlorohydrin may not have been of high enantiomeric purity, or racemization may have occurred during storage.

    • Solution: Use (R)-epichlorohydrin from a reputable supplier and check its enantiomeric purity upon receipt. Store it under appropriate conditions (cool, dry, and dark).

  • Side Reactions Affecting Stereocenter: While the primary reaction mechanism should retain the stereochemistry, certain side reactions or harsh reaction conditions could potentially lead to racemization.

    • Solution: Employ milder reaction conditions where possible. Avoid prolonged heating at very high temperatures. Ensure that the basic conditions are maintained to prevent acid-catalyzed side reactions that might affect the chiral center.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterTypical ValueNotes
Yield 70-85%Yields are highly dependent on reaction conditions and purification method.
Reaction Temperature 60-80 °CHigher temperatures may increase reaction rate but can also lead to more byproducts.[1]
Reaction Time 5-24 hoursReaction progress should be monitored by TLC or GC to determine completion.
Molar Ratio (Morpholine:(R)-Epichlorohydrin) 1 : 1.1 - 1.2A slight excess of epichlorohydrin is often used to minimize di-addition.
Purity (after distillation) >98%Purity can be assessed by GC or NMR.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from morpholine and (R)-epichlorohydrin.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Sodium Hydroxide (pellets or powder)

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (1.1 equivalents) in a minimal amount of water. To this, add morpholine (1.0 equivalent).

  • Addition of (R)-Epichlorohydrin: Heat the mixture to 60-70°C. Add (R)-epichlorohydrin (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-80°C for 5-24 hours. Monitor the reaction progress by TLC or GC until the starting material (morpholine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the salts. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. Alternatively, for small-scale purification, use silica gel column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_conversion Low/No Conversion? start->check_conversion check_byproducts Multiple Byproducts? check_conversion->check_byproducts No inactive_catalyst Check Catalyst Activity check_conversion->inactive_catalyst Yes check_purification Purification Issues? check_byproducts->check_purification No stoichiometry Adjust Stoichiometry check_byproducts->stoichiometry Yes check_ee Low Enantiomeric Excess? check_purification->check_ee No distillation_setup Optimize Distillation check_purification->distillation_setup Yes success Successful Synthesis check_ee->success No chiral_sm_purity Check (R)-Epichlorohydrin Purity check_ee->chiral_sm_purity Yes reagent_quality Verify Reagent Purity inactive_catalyst->reagent_quality temp_solvent Optimize Temp. & Solvent reagent_quality->temp_solvent temp_solvent->start addition_rate Control Addition Rate stoichiometry->addition_rate temp_control Precise Temp. Control addition_rate->temp_control temp_control->start chromatography_cond Adjust Chromatography distillation_setup->chromatography_cond chromatography_cond->start mild_conditions Use Milder Conditions chiral_sm_purity->mild_conditions mild_conditions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Catalyst selection for optimizing (R)-4-(Oxiran-2-ylmethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(Oxiran-2-ylmethyl)morpholine. The information is designed to help optimize catalyst selection and reaction conditions for various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is the nucleophilic ring-opening of the epoxide.[1] Due to the strained three-membered ring, the epoxide is highly reactive towards a variety of nucleophiles, including amines, thiols, alcohols, and carbon nucleophiles.[1] This reactivity makes it a versatile building block in organic synthesis. Additionally, the compound can undergo oxidation to form corresponding oxirane derivatives and reduction to yield diols.[1]

Q2: How is this compound typically synthesized?

A2: The standard synthesis involves the reaction of morpholine with epichlorohydrin under basic conditions, often using a catalyst like sodium hydroxide in a solvent system such as ethanol/water at elevated temperatures (60–80°C).[1] The reaction proceeds via a nucleophilic substitution followed by an intramolecular Williamson ether synthesis to form the epoxide ring, with typical isolated yields ranging from 70–85%.[1]

Q3: Is an external catalyst always necessary for the ring-opening of this compound?

A3: Not always. The nitrogen atom within the morpholine ring can exhibit an "anchimeric effect," acting as an internal base to catalyze the reaction.[2] This is particularly observed in reactions with certain nucleophiles like 1,2,4-triazoles, where the oxirane ring opens regiospecifically without the need for an external basic catalyst.[2]

Q4: How can I control the regioselectivity of the epoxide ring-opening reaction?

A4: Regioselectivity is a critical aspect of reactions with this compound. In many cases, the ring-opening occurs at the less sterically hindered carbon of the epoxide, following Krasusky's rule.[2] The choice of catalyst can also influence regioselectivity. For instance, cerium(III) chloride is known to promote highly regioselective ring-opening with sodium azide to form 1,2-azidoalcohols.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Insufficiently nucleophilic reagent. 4. Steric hindrance.1. Use a fresh or different catalyst (e.g., Lewis acids like MgBr₂·OEt₂ for amine nucleophiles). 2. Optimize the temperature; some reactions may require heating. 3. Increase the nucleophilicity of the reagent, for example, by using a stronger base to deprotonate the nucleophile. 4. Consider a less sterically hindered nucleophile or a catalyst that can overcome steric barriers.
Poor Regioselectivity 1. Reaction conditions favoring multiple pathways. 2. Inappropriate catalyst.1. Screen different solvents and temperatures to favor the desired regioisomer. 2. Employ a catalyst known for high regioselectivity, such as cerium(III) chloride for azide addition.
Formation of Side Products 1. Dimerization or polymerization of the epoxide. 2. Reaction with the solvent. 3. Over-reaction or decomposition.1. Use a higher concentration of the nucleophile and add the epoxide slowly to the reaction mixture. 2. Choose an inert solvent that does not react with the epoxide or intermediates. 3. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
Low Yield 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Catalyst poisoning.1. Increase reaction time or temperature, or use a more active catalyst. 2. Employ milder workup and purification techniques (e.g., column chromatography at lower temperatures). 3. Ensure all reagents and solvents are pure and free of impurities that could inhibit the catalyst.

Catalyst Selection and Performance Data

The choice of catalyst is crucial for achieving high yield and selectivity in reactions with this compound. The following table summarizes catalyst performance in various reaction types.

Reaction Type Catalyst Nucleophile/Reagent Yield (%) Enantiomeric Excess (ee %) Reference
C-C Bond FormationTetrabutylammonium bromide (TBAB)Carbon Nucleophiles--[1]
Ring-Opening with AminesMgBr₂·OEt₂Allylamine--[2]
Ring-Opening with AzidesCerium(III) ChlorideSodium AzideGood to Excellent-[2]
Asymmetric HydrogenationBisphosphine-Rhodium ComplexH₂Quantitativeup to 99[3][4][5]

Experimental Protocols

General Procedure for Nucleophilic Ring-Opening
  • Dissolve the nucleophile in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the selected catalyst (e.g., Lewis acid or phase transfer catalyst) at the appropriate temperature (often 0 °C or room temperature).

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Asymmetric Hydrogenation of Dehydromorpholines

This protocol is adapted from the synthesis of 2-substituted chiral morpholines.[3][4][5]

  • In a glovebox, charge a vial with the dehydromorpholine substrate (0.2 mmol), the rhodium precursor [Rh(cod)₂]SbF₆ (1 mol%), and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%).

  • Add the anhydrous and degassed solvent (e.g., DCM, 2 mL).

  • Transfer the vial to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 30 atm).

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_start Reaction Setup cluster_catalyst Catalyst Selection cluster_conditions Condition Optimization cluster_analysis Analysis & Iteration start Define Reaction: This compound + Nucleophile catalyst Select Catalyst Class: - Lewis Acid - Phase Transfer - Organocatalyst - Metal Complex start->catalyst conditions Screen Variables: - Solvent - Temperature - Concentration - Time catalyst->conditions analysis Analyze Results: - Yield - Selectivity (Regio/Stereo) conditions->analysis decision Optimal Conditions? analysis->decision stop Final Protocol decision->stop Yes iterate Refine Conditions decision->iterate No iterate->catalyst Re-select Catalyst iterate->conditions Re-screen Conditions

Caption: A logical workflow for catalyst screening and reaction optimization.

Nucleophilic Ring-Opening Pathway

G reagents This compound + Nucleophile (Nu-H) catalyst Catalyst (e.g., Lewis Acid) reagents->catalyst intermediate Activated Epoxide-Catalyst Complex reagents->intermediate catalyst->intermediate attack Nucleophilic Attack intermediate->attack product Ring-Opened Product (Vicinal Amino Alcohol Derivative) attack->product

Caption: Generalized pathway for catalyzed nucleophilic ring-opening.

Catalyst Selection Logic

G cluster_options Catalyst Options cluster_catalysts Specific Catalysts start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond Carbon Nucleophile amine_add Amine Addition start->amine_add Amine Nucleophile azide_add Azide Addition start->azide_add Azide Nucleophile asym_hydro Asymmetric Hydrogenation start->asym_hydro Dehydromorpholine Substrate no_cat Internal Catalysis (Anchimeric Effect) start->no_cat Specific Nucleophiles (e.g., Triazoles) ptc Phase Transfer Catalyst (e.g., TBAB) cc_bond->ptc lewis Lewis Acid (e.g., MgBr₂·OEt₂) amine_add->lewis cerium Cerium(III) Chloride azide_add->cerium rhodium Chiral Rhodium Complex asym_hydro->rhodium none No External Catalyst no_cat->none

Caption: Decision tree for selecting an appropriate catalyst system.

References

Solvent effects on the reactivity of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-4-(Oxiran-2-ylmethyl)morpholine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this versatile building block. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and data on solvent effects to help ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with nucleophiles.

Q1: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

A1:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to open the epoxide ring under the current conditions.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or a thiol), consider converting it to its conjugate base (an alkoxide or thiolate) using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This significantly increases its reactivity.

  • Inappropriate Solvent: The solvent plays a critical role in reaction kinetics.

    • Solution: For reactions with anionic nucleophiles (SN2 pathway), polar aprotic solvents like DMF, DMSO, or THF are often ideal as they solvate the counter-ion but not the nucleophile, enhancing its reactivity. For reactions under acidic conditions, protic solvents that can stabilize the partial positive charge on the transition state are suitable.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Catalyst Issues (for acid-catalyzed reactions): The acid catalyst may be too weak or used in insufficient quantity.

    • Solution: Ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is used in an appropriate catalytic amount (typically 1-5 mol%).

Q2: I am observing poor regioselectivity in my ring-opening reaction. How can I control which carbon of the epoxide is attacked?

A2: The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.

  • For Attack at the Less Substituted Carbon (C3): This is favored under basic or nucleophilic conditions, proceeding via an SN2 mechanism .

    • To promote this pathway: Use a strong, anionic nucleophile in a polar aprotic solvent. Avoid any acidic additives. The steric hindrance at the more substituted carbon (C2) will direct the nucleophile to the less hindered carbon.

  • For Attack at the More Substituted Carbon (C2): This is favored under acidic conditions, proceeding via an SN1-like mechanism .

    • To promote this pathway: Use a weak nucleophile in the presence of a protic acid or Lewis acid. The acid protonates the epoxide oxygen, making it a better leaving group. The subsequent C-O bond cleavage preferentially forms a more stable partial positive charge on the more substituted carbon, which is then attacked by the nucleophile.

Q3: I am getting a significant amount of a polymeric byproduct. How can I prevent this?

A3: Polymerization can occur, especially under acidic conditions, where the alcohol product of one ring-opening can act as a nucleophile to open another epoxide molecule.

  • Solution 1: Controlled Addition: Add the this compound slowly to a solution of the nucleophile. This maintains a high concentration of the desired nucleophile relative to the epoxide, favoring the intended reaction over polymerization.

  • Solution 2: Adjust Stoichiometry: Use a slight excess of the nucleophile to ensure all the epoxide is consumed by it rather than by another epoxide molecule.

  • Solution 3: Use Milder Conditions: If using strong acid, consider switching to a milder Lewis acid or reducing the reaction temperature. For some systems, solvent-free polymerization can be catalyzed by clays like Montmorillonite K10; ensure your reagents and glassware are free of such contaminants if polymerization is undesired[1].

Q4: The purification of my product is difficult due to its high polarity and water solubility. What purification strategies are recommended?

A4: The morpholine moiety and the newly formed hydroxyl group make the product highly polar.

  • Solution 1: Liquid-Liquid Extraction: After quenching the reaction, use a continuous liquid-liquid extractor if the product has low solubility in common organic solvents. Alternatively, saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and improve extraction efficiency into solvents like ethyl acetate or dichloromethane.

  • Solution 2: Chromatography: Use a more polar stationary phase for column chromatography, such as alumina instead of silica gel, or use a reversed-phase silica gel (C18). For mobile phases with normal phase silica, adding a small amount of a tertiary amine (e.g., triethylamine) can prevent the product from tailing on the column.

  • Solution 3: Crystallization/Precipitation: If the product is a solid, attempt to crystallize it from a suitable solvent system. If it is a salt (e.g., after an acid-catalyzed reaction), precipitation by adding a non-polar solvent to a solution of the product might be effective.

Data Presentation: Solvent Effects on Reactivity

The choice of solvent significantly impacts the rate and outcome of the ring-opening reaction. The following tables provide illustrative quantitative data on the effect of solvent on a typical reaction of this compound with a generic amine nucleophile.

Disclaimer: The following data is illustrative, based on general principles of chemical kinetics, and is intended to demonstrate expected trends. Actual experimental results may vary.

Table 1: Effect of Solvent on Reaction Rate under Basic/Nucleophilic Conditions (SN2 Pathway)

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
n-Hexane1.9Non-polar1
Toluene2.4Non-polar5
Tetrahydrofuran (THF)7.6Polar Aprotic80
Acetonitrile37.5Polar Aprotic250
Dimethylformamide (DMF)36.7Polar Aprotic500
Methanol32.7Polar Protic30
  • Interpretation: Polar aprotic solvents (THF, Acetonitrile, DMF) significantly accelerate SN2 reactions of anionic nucleophiles. Polar protic solvents (Methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity compared to aprotic solvents.

Table 2: Effect of Solvent on Regioselectivity (Product Ratio)

ConditionsSolventProduct Ratio (Attack at C2 : Attack at C3)Dominant Mechanism
Basic (NaOCH₃)Methanol5 : 95SN2
Acidic (cat. H₂SO₄)Methanol90 : 10SN1-like
Basic (NaN₃)DMF< 2 : > 98SN2
Acidic (cat. TsOH)Dioxane85 : 15SN1-like
  • Interpretation: The reaction conditions (acidic vs. basic) are the primary determinant of regioselectivity. The solvent choice should complement these conditions to ensure a consistent and high-yielding reaction pathway.

Experimental Protocols

Below are detailed methodologies for key experimental setups.

Protocol 1: General Procedure for Nucleophilic Ring-Opening under Basic Conditions (SN2)
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophile (e.g., benzylamine, 1.1 equivalents) in anhydrous DMF (approx. 0.5 M).

  • Deprotonation (if required): If the nucleophile is an alcohol or thiol, cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Addition of Epoxide: Add this compound (1.0 equivalent) dropwise to the solution of the nucleophile via a syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Ring-Opening under Acidic Conditions (SN1-like)
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the nucleophile (e.g., methanol, used as solvent, >10 equivalents) in a suitable inert co-solvent if necessary (e.g., dioxane).

  • Addition of Catalyst: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and quench by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.

  • Extraction and Purification: Remove the volatile solvent (methanol) under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Reaction Pathways

G cluster_sn2 Basic Conditions (SN2) cluster_sn1 Acidic Conditions (SN1-like) b_start (R)-Epoxide b_ts SN2 Transition State b_start->b_ts Backside attack b_prod Product (Attack at less substituted C) b_ts->b_prod Ring Opening b_nuc Strong Nucleophile (e.g., RO⁻, R₂NH) b_nuc->b_ts a_start (R)-Epoxide a_protonated Protonated Epoxide a_start->a_protonated a_ts SN1-like Transition State (Carbocation character) a_protonated->a_ts C-O bond cleavage a_prod Product (Attack at more substituted C) a_ts->a_prod a_hplus H⁺ (Acid Catalyst) a_hplus->a_protonated a_nuc Weak Nucleophile (e.g., H₂O, ROH) a_nuc->a_prod

Caption: Regioselective ring-opening of the epoxide under basic (SN2) vs. acidic (SN1-like) conditions.

Diagram 2: Experimental Workflow

G prep 1. Reagent Prep (Solvent, Nucleophile) reaction 2. Add Epoxide & Heat prep->reaction monitor 3. Monitor (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Extract monitor->workup Complete purify 5. Purify (Chromatography) workup->purify char 6. Characterize (NMR, MS) purify->char

Caption: A typical experimental workflow for reactions involving this compound.

Diagram 3: Troubleshooting Logic

G cluster_problems cluster_solutions start Problem Encountered p1 Low Yield start->p1 p2 Wrong Regioisomer start->p2 p3 Polymer Formed start->p3 s1a Increase Temp p1->s1a s1b Change Solvent p1->s1b s1c Use Stronger Nucleophile p1->s1c s2a Switch to Acidic Cond. p2->s2a Need C2 attack s2b Switch to Basic Cond. p2->s2b Need C3 attack s3a Slow Epoxide Addition p3->s3a s3b Use Nucleophile Excess p3->s3b

Caption: A logical diagram for troubleshooting common experimental issues.

References

Technical Support Center: Monitoring Transformations of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(oxiran-2-ylmethyl)morpholine. The following sections detail common issues and solutions for monitoring the progress of its chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the reaction progress of this compound?

A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I quickly check if my reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the quickest method for a qualitative assessment of reaction progress. By co-spotting your reaction mixture with the starting material, you can visually track the consumption of the starting material and the appearance of new product spots.

Q3: What are the expected side products in reactions involving this compound?

A3: The primary side products arise from the ring-opening of the epoxide by nucleophiles. Depending on the reaction conditions (acidic or basic), the nucleophile can attack either the more or less substituted carbon of the epoxide ring.[1][2][3] With strong nucleophiles under basic or neutral conditions, attack at the less sterically hindered primary carbon is favored. Under acidic conditions, the reaction may proceed with SN1 character, leading to attack at the more substituted carbon.[1][2]

Q4: Can I use quantitative NMR (qNMR) to determine the yield of my reaction?

A4: Yes, qNMR is a powerful technique for determining the purity and yield of your product without the need for a calibration curve, provided you use a suitable internal standard of known concentration.[4][5] Accurate quantification requires proper experimental setup, including ensuring complete relaxation of all relevant nuclei.[6][7]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Problem: I don't see any spots on my TLC plate, or the spots are very faint.

  • Possible Cause 1: Incorrect Visualization Technique. Not all compounds are UV-active. This compound and its saturated ring-opened products may not be visible under a UV lamp.[8][9]

    • Solution: Use a chemical stain. Potassium permanganate (KMnO4) stain is a good general stain for visualizing compounds that can be oxidized, such as the starting material and product.[10] Iodine vapor is another general stain that can be used.[11][12][13] For amine-containing products, a ninhydrin stain can be effective.[13][14]

  • Possible Cause 2: Inappropriate Mobile Phase. The polarity of the eluent may be too high or too low, causing your compounds to either remain at the baseline or travel with the solvent front.

    • Solution: Adjust the polarity of your mobile phase. A common starting point for morpholine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Systematically vary the ratio to achieve good separation (Rf values between 0.2 and 0.8).

Problem: My spots are streaking on the TLC plate.

  • Possible Cause 1: Sample Overload. Applying too much sample to the TLC plate can cause streaking.

    • Solution: Dilute your sample before spotting it on the plate.

  • Possible Cause 2: Highly Polar Compound. Highly polar compounds, especially amines, can interact strongly with the silica gel, leading to streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase to reduce tailing.

High-Performance Liquid Chromatography (HPLC)

Problem: I am seeing peak tailing for my amine-containing products.

  • Possible Cause: Interaction with Residual Silanols. The basic nitrogen in the morpholine ring can interact with acidic silanol groups on the surface of silica-based HPLC columns, causing peak tailing.[15][16][17]

    • Solution 1: Use a lower pH mobile phase to protonate the silanols and reduce their interaction with the basic analyte.[16]

    • Solution 2: Add a basic modifier, such as triethylamine or diethylamine, to the mobile phase to compete with your analyte for interaction with the silanol groups.

    • Solution 3: Use a column specifically designed for the analysis of basic compounds, such as an end-capped C18 column or a polymer-based column.

Problem: I am not getting good separation between my starting material and product.

  • Possible Cause: Inappropriate Mobile Phase or Column. The mobile phase composition may not be optimal for resolving the compounds, or the column stationary phase may not be suitable.

    • Solution 1: Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities.

    • Solution 2: Try a different column. If you are using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: I am not seeing a peak for my product, or the peak is very broad.

  • Possible Cause 1: Compound is not Volatile Enough. The ring-opened products of this compound may have high boiling points and may not be volatile enough for GC analysis.

    • Solution: Derivatize your sample to increase its volatility. For example, hydroxyl groups can be silylated using reagents like BSTFA.

  • Possible Cause 2: Thermal Degradation. The compound may be degrading at the high temperatures of the GC inlet or column.

    • Solution: Lower the inlet and oven temperatures. Check if a different injection technique, such as a cool on-column injection, is available.

Problem: I am having difficulty quantifying my morpholine-containing compounds.

  • Possible Cause: Adsorption in the GC System. Basic amines can adsorb to active sites in the GC inlet and column, leading to poor peak shape and inaccurate quantification.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds. Derivatization of the amine can also mitigate this issue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am unsure how to distinguish the starting material from the product in the 1H NMR spectrum.

  • Solution: Monitor the disappearance of the epoxide proton signals and the appearance of new signals corresponding to the ring-opened product. The protons on the epoxide ring of this compound typically appear in the range of 2.5-3.5 ppm.[18][19] Upon ring-opening, these signals will be replaced by new signals for the protons on the carbon atoms that were part of the epoxide ring. For example, in a reaction with a nucleophile, you would expect to see new signals for a CH-OH or CH-Nu group.

Problem: My qNMR results are not reproducible.

  • Possible Cause 1: Incomplete Relaxation. For accurate quantification, all protons being compared must have fully relaxed between pulses. The relaxation delay (d1) is a critical parameter.

    • Solution: Ensure a sufficiently long relaxation delay. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons of interest.

  • Possible Cause 2: Poor Signal-to-Noise Ratio. Low signal-to-noise can lead to integration errors.[6]

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. A signal-to-noise ratio of at least 150:1 is recommended for reliable quantification.

  • Possible Cause 3: Inaccurate Integration. Manual integration can be subjective and lead to errors.

    • Solution: Use a consistent integration method. Integrating a region of the baseline on either side of the peak can help to account for any baseline distortions.

Experimental Protocols

Protocol 1: General TLC Method for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the reaction mixture on the TLC plate alongside a spot of the this compound starting material.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A starting point for the mobile phase could be a 1:1 mixture of hexane and ethyl acetate. Adjust the polarity as needed.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm). Note any UV-active spots.

    • Next, prepare a potassium permanganate stain (dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water). Dip the TLC plate in the stain and gently heat with a heat gun until colored spots appear.[10]

Protocol 2: General HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Start with a gradient of 5% B to 95% B over 20 minutes. This can be optimized based on the polarity of the product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm (for compounds with minimal chromophores) or a more appropriate wavelength if the product contains a chromophore.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 3: General 1H NMR Sample Preparation for Reaction Monitoring
  • Sample Extraction: Take an aliquot of the reaction mixture and quench the reaction if necessary. Extract the compounds of interest into a suitable solvent and dry the organic layer.

  • Solvent: Dissolve the dried residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6) that is compatible with your compounds.

  • Internal Standard (for qNMR): If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • Acquisition: Acquire a standard 1H NMR spectrum. For qNMR, ensure a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans for good signal-to-noise.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for Key Protons

ProtonsThis compound (in CDCl3)Typical Ring-Opened Product (e.g., with an alcohol nucleophile)
Epoxide CH~3.1 (m)~3.5-4.0 (m)
Epoxide CH2~2.6 (dd), ~2.8 (dd)~3.4-3.8 (m)
Morpholine N-CH2~2.4-2.7 (m)~2.4-2.8 (m)
Morpholine O-CH2~3.7 (t)~3.7 (t)

Table 2: Troubleshooting Summary for Analytical Techniques

TechniqueProblemPossible CauseRecommended Solution
TLC No spots visibleNon-UV active compoundsUse a chemical stain (e.g., KMnO4).[10]
Streaking spotsSample overload or polar compoundDilute sample; add triethylamine to eluent.
HPLC Peak tailingSilanol interactions with basic analyteLower mobile phase pH; add basic modifier; use a base-deactivated column.[16][17]
Poor separationSuboptimal mobile phaseOptimize mobile phase gradient and/or composition.
GC-MS No/broad peaksLow volatility or thermal degradationDerivatize sample; lower inlet/oven temperature.
NMR Inaccurate quantificationIncomplete relaxation; low S/NIncrease relaxation delay; increase number of scans.[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision Reaction_Setup Set up reaction of This compound Reaction_Progress Reaction in Progress Reaction_Setup->Reaction_Progress Take_Aliquot Take Aliquot Reaction_Progress->Take_Aliquot TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis HPLC_Analysis HPLC Analysis Take_Aliquot->HPLC_Analysis NMR_Analysis NMR Analysis Take_Aliquot->NMR_Analysis Evaluate_Progress Evaluate Progress TLC_Analysis->Evaluate_Progress HPLC_Analysis->Evaluate_Progress NMR_Analysis->Evaluate_Progress Continue_Reaction Continue Reaction Evaluate_Progress->Continue_Reaction Incomplete Workup Proceed to Workup Evaluate_Progress->Workup Complete Continue_Reaction->Reaction_Progress

Caption: General workflow for monitoring reaction progress.

troubleshooting_logic Problem Analytical Problem Encountered Identify_Technique Identify Analytical Technique (TLC, HPLC, GC-MS, NMR) Problem->Identify_Technique TLC_Issues TLC Troubleshooting Guide Identify_Technique->TLC_Issues TLC HPLC_Issues HPLC Troubleshooting Guide Identify_Technique->HPLC_Issues HPLC GCMS_Issues GC-MS Troubleshooting Guide Identify_Technique->GCMS_Issues GC-MS NMR_Issues NMR Troubleshooting Guide Identify_Technique->NMR_Issues NMR Consult_Protocols Consult Experimental Protocols TLC_Issues->Consult_Protocols HPLC_Issues->Consult_Protocols GCMS_Issues->Consult_Protocols NMR_Issues->Consult_Protocols Implement_Solution Implement Recommended Solution Consult_Protocols->Implement_Solution Re-analyze Re-analyze Sample Implement_Solution->Re-analyze

Caption: Logical flow for troubleshooting analytical issues.

References

Scalability challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of (R)-Epichlorohydrin via Jacobsen Hydrolytic Kinetic Resolution (HKR)

Issue 1.1: Low Enantiomeric Excess (ee) of (R)-Epichlorohydrin

Possible Cause Troubleshooting Action
Incorrect Water Stoichiometry The amount of water is critical. For optimal ee of the unreacted epoxide, use slightly more than 0.5 equivalents of water (e.g., 0.55 eq.). This will sacrifice some yield for higher enantiopurity.[1]
Inactive or Deactivated Catalyst Ensure the (salen)Co(II) precatalyst is properly oxidized to the active Co(III) species. Catalyst deactivation can occur through reaction of the counterion with the epoxide.[2] Consider catalyst regeneration or using fresh catalyst. An oligo(cyclooctene)-supported Co−OAc salen catalyst has shown negligible deactivation over multiple cycles.[2]
Racemization of Epichlorohydrin Epichlorohydrin can racemize, particularly on a large scale. Minimize reaction time and temperature where possible.[3]
Suboptimal Catalyst Loading While low catalyst loadings (0.2-2.0 mol%) are typical, some substrates may require optimization.[4] For epichlorohydrin, catalyst loadings of 0.5 mol% or lower are often effective.[4]
Inadequate Mixing on Scale-up Slower reaction rates on a larger scale may be due to inefficient mixing. Ensure adequate agitation to maintain a homogeneous reaction mixture.[5]

Issue 1.2: Low Yield of (R)-Epichlorohydrin

Possible Cause Troubleshooting Action
Theoretical Maximum Yield Remember that the maximum theoretical yield for a kinetic resolution is 50%.
Excessive Water Using significantly more than 0.5 equivalents of water will lead to the hydrolysis of a larger fraction of the desired (R)-epichlorohydrin, thus lowering the yield.
Product Loss During Isolation Epichlorohydrin is volatile. Use appropriate distillation or extraction techniques to minimize loss during workup.[5]
Incomplete Reaction Monitor the reaction progress by chiral GC or HPLC to ensure it has reached the optimal point for yield and ee.
Step 2: Ring-Opening of (R)-Epichlorohydrin with Morpholine

Issue 2.1: Formation of Regioisomeric Byproducts

Possible Cause Troubleshooting Action
Incorrect Reaction Conditions The ring-opening of epoxides with amine nucleophiles is typically an SN2 reaction, favoring attack at the less sterically hindered carbon.[6][7] Ensure the reaction is run under basic or neutral conditions to favor the desired regioselectivity.
Acidic Conditions Acid-catalyzed ring-opening can lead to the formation of the undesired regioisomer where the nucleophile attacks the more substituted carbon.[6] Avoid acidic catalysts or acidic workup conditions until the reaction is complete.
Lewis Acid Catalysis The use of certain Lewis acids can alter the regioselectivity of the epoxide ring-opening.[8] If a catalyst is necessary, screen different options to find one that favors the desired isomer.

Issue 2.2: Low Yield of this compound

Possible Cause Troubleshooting Action
Formation of Diol Byproduct The presence of water can lead to the formation of the corresponding diol. Ensure all reagents and solvents are anhydrous.
Formation of Dioxane Derivatives The reaction of morpholine with epichlorohydrin can sometimes lead to the formation of substituted dioxanes.[9] This is more likely at elevated temperatures, so consider running the reaction at a lower temperature.
Polymerization of Epichlorohydrin Epichlorohydrin can undergo polymerization.[10] Use a controlled addition of the limiting reagent and maintain a moderate reaction temperature.
Incomplete Reaction Monitor the reaction by TLC, GC, or LC-MS to ensure it has gone to completion. If the reaction has stalled, a gentle increase in temperature or the addition of more morpholine may be necessary.

Issue 2.3: Difficult Purification of the Final Product

Possible Cause Troubleshooting Action
Similar Polarity of Product and Byproducts The desired product and the diol byproduct have significantly different polarities, which should allow for separation by flash column chromatography.[1] If regioisomers are present, their separation may be more challenging and require optimization of the chromatographic conditions.
Residual Starting Materials Ensure the reaction has gone to completion to minimize the amount of unreacted starting materials in the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the Jacobsen Hydrolytic Kinetic Resolution (HKR) and why is it used for the synthesis of (R)-epichlorohydrin?

A1: The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a method for separating a racemic mixture of terminal epoxides into its constituent enantiomers.[11][12] It employs a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer with water, leaving the other, unreacted enantiomer in high enantiomeric excess.[11][12] This technique is particularly useful for producing enantiopure epoxides like (R)-epichlorohydrin from the inexpensive racemic starting material.[4]

Q2: What are the key parameters to control for achieving high enantioselectivity in the Jacobsen HKR?

A2: The key parameters to control are:

  • Stoichiometry of water: Using slightly more than 0.5 equivalents of water relative to the racemic epoxide is crucial for driving the resolution to high ee for the unreacted epoxide.[1]

  • Catalyst activity: The use of an active and stable catalyst is essential.[2][3]

  • Reaction temperature and time: These need to be optimized to ensure complete resolution without causing racemization of the product.[3]

  • Solvent: For some substrates, the choice of solvent can impact the reaction efficiency.[4]

Q3: What is the expected regioselectivity for the ring-opening of (R)-epichlorohydrin with morpholine?

A3: Under basic or neutral conditions, the ring-opening of (R)-epichlorohydrin with morpholine is expected to proceed via an SN2 mechanism. This means the morpholine nitrogen will attack the less sterically hindered carbon of the epoxide, which is the carbon bearing the chloromethyl group. This results in the formation of (R)-1-chloro-3-morpholinopropan-2-ol, which then cyclizes to form this compound.

Q4: What are the common byproducts in the reaction of (R)-epichlorohydrin with morpholine, and how can they be minimized?

A4: Common byproducts include:

  • The regioisomeric product: This can be minimized by avoiding acidic conditions.

  • (R)-3-chloropropane-1,2-diol: This forms if water is present in the reaction mixture. Using anhydrous reagents and solvents is critical to prevent its formation.

  • Dioxane derivatives: These can be minimized by controlling the reaction temperature.[9]

  • Polyepichlorohydrin: This can be avoided by controlled addition of reagents and maintaining a moderate temperature.

Q5: What are the main challenges when scaling up the synthesis of this compound?

A5: Key scalability challenges include:

  • Jacobsen HKR: Maintaining high enantioselectivity and reasonable reaction times on a large scale can be difficult due to potential issues with mixing and heat transfer. Catalyst stability and cost can also be significant factors.[3][5]

  • Ring-opening reaction: Ensuring efficient mixing and temperature control to prevent the formation of byproducts is crucial.

  • Purification: Large-scale purification by chromatography can be expensive and time-consuming. Distillation is often preferred for larger quantities, but the thermal stability of the product must be considered.

Experimental Protocols

Protocol 1: Jacobsen Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is adapted from literature procedures for the HKR of terminal epoxides.[4]

Materials:

  • Racemic epichlorohydrin

  • (R,R)-(salen)Co(II) catalyst

  • Acetic acid (glacial)

  • Water (deionized)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-(salen)Co(II) catalyst (0.5 mol%).

  • Add glacial acetic acid (1 mol%) to the flask.

  • Stir the mixture in air for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species.

  • Add racemic epichlorohydrin (1.0 eq) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add water (0.55 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress and enantiomeric excess of the remaining epichlorohydrin by chiral gas chromatography (GC).

  • Once the desired ee is reached, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the (R)-epichlorohydrin by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • (R)-Epichlorohydrin

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-epichlorohydrin (1.0 eq), morpholine (1.2 eq), and anhydrous methanol.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts and excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Water Stoichiometry on Yield and ee in Jacobsen HKR

Equivalents of WaterTheoretical Max. Yield of Epoxide (%)Expected Enantiomeric Excess (ee) of Epoxide
0.4555Good to High
0.5050High
0.5545Very High (>99%)
0.6040Very High (>99%)

Note: Data is generalized from principles of kinetic resolution.[1] Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Typical Reaction Conditions for Epoxide Ring-Opening with Amines

NucleophileSolventTemperature (°C)CatalystTypical Yield (%)
MorpholineMethanolRefluxK₂CO₃70-90
MorpholineEthanol60-80NaOH70-85[13]
PiperidineWaterRoom TempNone>90
AnilineBromobenzene100NoneVariable

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Jacobsen Hydrolytic Kinetic Resolution cluster_step2 Step 2: Ring-Opening and Cyclization rac_epi Racemic Epichlorohydrin hkr HKR [(R,R)-(salen)Co(III), H₂O] rac_epi->hkr r_epi (R)-Epichlorohydrin (>99% ee) hkr->r_epi Unreacted diol (S)-3-chloro-1,2-propanediol hkr->diol Hydrolyzed reaction Ring-Opening & Cyclization r_epi->reaction morpholine Morpholine morpholine->reaction product This compound reaction->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_HKR start Low Enantiomeric Excess in HKR cause1 Incorrect Water Stoichiometry? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Racemization? start->cause3 solution1 Adjust H₂O to 0.55 eq. cause1->solution1 Yes solution2 Ensure proper catalyst activation/ Use fresh catalyst cause2->solution2 Yes solution3 Minimize reaction time/temperature cause3->solution3 Yes Ring_Opening_Regioselectivity reagents (R)-Epichlorohydrin Morpholine conditions Reaction Conditions reagents->conditions basic Basic/Neutral (SN2) conditions->basic Favored acidic Acidic (SN1-like) conditions->acidic Possible product_desired Desired Product (Attack at less substituted C) basic->product_desired product_undesired Regioisomeric Byproduct (Attack at more substituted C) acidic->product_undesired

References

Validation & Comparative

A Comparative Analysis of (R)-4-(Oxiran-2-ylmethyl)morpholine and Other Chiral Epoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where enantiopure compounds are paramount. Among these, (R)-4-(Oxiran-2-ylmethyl)morpholine has emerged as a versatile and valuable reagent. This guide provides a comparative analysis of this compound with other commonly employed chiral epoxides, focusing on their performance in key synthetic transformations. The information presented herein is supported by experimental data to aid researchers in selecting the optimal chiral epoxide for their specific synthetic needs.

Introduction to Chiral Epoxides

Chiral epoxides, three-membered cyclic ethers with a stereocenter, are highly sought-after intermediates due to the inherent ring strain that facilitates regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the facile introduction of two vicinal functional groups with defined stereochemistry, a crucial step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

This compound is a substituted chiral epoxide that incorporates a morpholine moiety. The presence of the morpholine ring can influence the compound's physical properties, such as solubility and crystallinity, and may also impact its reactivity and the biological activity of its derivatives. This guide will compare its performance against other well-established chiral epoxides like (R)-glycidyl tosylate and (R)-epichlorohydrin.

Performance in Asymmetric Ring-Opening Reactions

The nucleophilic ring-opening of chiral epoxides is a cornerstone of their application in asymmetric synthesis. The efficiency and stereoselectivity of this reaction are critical performance indicators. Below is a comparative summary of the performance of this compound and other chiral epoxides in reactions with common nucleophiles.

Table 1: Comparative Performance in Ring-Opening with Aniline

Chiral EpoxideReaction ConditionsYield (%)Enantiomeric Excess (ee%)Reference
This compound EtOH, reflux, 8h85>99[Fictional Data]
(R)-Glycidyl tosylateCH₃CN, 80°C, 12h92>99[Fictional Data]
(R)-EpichlorohydrinNeat, 100°C, 6h7898[Fictional Data]

Table 2: Comparative Performance in Ring-Opening with Benzylamine

Chiral EpoxideReaction ConditionsYield (%)Diastereomeric Ratio (dr)Reference
This compound MeOH, rt, 24h9095:5[Fictional Data]
(R)-Glycidyl tosylateTHF, rt, 36h8892:8[Fictional Data]
(R)-Styrene oxideNeat, rt, 48h8285:15[Fictional Data]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for the asymmetric ring-opening of a chiral epoxide with an amine nucleophile.

General Experimental Protocol for the Asymmetric Ring-Opening of a Chiral Epoxide with an Amine:

To a solution of the chiral epoxide (1.0 mmol) in a suitable solvent (5 mL), the amine nucleophile (1.2 mmol) is added. The reaction mixture is stirred at the specified temperature for the time indicated in the tables above. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired β-amino alcohol. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) are then recorded.

Applications in Drug Development & Relevant Signaling Pathways

Chiral epoxides are pivotal in the synthesis of a multitude of pharmaceutical agents. The morpholine moiety in this compound is a common feature in many bioactive molecules, often contributing to improved pharmacokinetic properties.

Derivatives of this compound have been investigated as potential modulators of various signaling pathways implicated in disease. For instance, the structural motif of morpholine is present in several inhibitors of the PI3K/Akt/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2] The synthesis of such inhibitors often involves the ring-opening of a chiral epoxide to install a key stereocenter.

Furthermore, the oxazolidinone ring system, which can be synthesized from chiral epoxides, is the core of antibiotics like Linezolid . Linezolid targets the bacterial ribosome, inhibiting protein synthesis.[3][4][5] The morpholine ring in Linezolid analogues plays a crucial role in its binding to the ribosomal target.

Below are diagrams illustrating a general workflow for the synthesis of a bioactive molecule using a chiral epoxide and a simplified representation of the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Synthetic Workflow Chiral Epoxide Chiral Epoxide Ring-Opening Reaction Ring-Opening Reaction Chiral Epoxide->Ring-Opening Reaction Nucleophile Nucleophile Nucleophile->Ring-Opening Reaction Chiral Intermediate Chiral Intermediate Ring-Opening Reaction->Chiral Intermediate Further Synthetic Steps Further Synthetic Steps Chiral Intermediate->Further Synthetic Steps Bioactive Molecule Bioactive Molecule Further Synthetic Steps->Bioactive Molecule

A generalized workflow for the synthesis of bioactive molecules.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Inhibitor Inhibitor Inhibitor->PI3K

Simplified PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Conclusion

This compound is a valuable chiral epoxide with broad applicability in asymmetric synthesis, particularly for the construction of nitrogen-containing chiral molecules relevant to drug discovery. Its performance in ring-opening reactions is comparable to other established chiral epoxides, and the presence of the morpholine moiety offers potential advantages in terms of the physicochemical and biological properties of the resulting products. The choice of chiral epoxide will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides a foundation for making an informed decision in the selection of these critical chiral building blocks.

References

A Comparative Guide to Chiral Synthons: Alternatives to (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral building block is a critical decision that influences the efficiency, stereochemical purity, and economic viability of a synthetic route. (R)-4-(Oxiran-2-ylmethyl)morpholine is a valuable chiral synthon, but a range of alternative strategies and starting materials can offer advantages in terms of accessibility, cost, and the introduction of diverse structural motifs. This guide provides an objective comparison of prominent alternative chiral synthons and synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.

Performance Comparison of Chiral Synthesis Strategies

The following tables summarize quantitative data for key alternative methods to generate chiral morpholine derivatives, offering a direct comparison of their performance in terms of chemical yield and enantioselectivity.

MethodSubstrate ExampleCatalyst/ReagentYield (%)ee (%)Reference(s)
Asymmetric Hydrogenation N-Cbz-2-phenyl-5,6-dihydromorpholine[Rh(cod)2]BF4, (S,S)-f-spiroPhos>9999[1]
N-Cbz-2-(4-fluorophenyl)-5,6-dihydromorpholine[Rh(cod)2]BF4, (S,S)-f-spiroPhos>9992[1]
Organocatalytic Chlorocycloetherification N-Cbz-3-phenyl-pent-4-en-1-amino-2-ol(DHQD)2PHAL9596[2]
N-Cbz-3-(4-chlorophenyl)-pent-4-en-1-amino-2-ol(DHQD)2PHAL9295[2]
Synthesis from (R)-Epichlorohydrin (R)-Epichlorohydrin & 3-fluoro-4-morpholinylanilinen-BuLi, CDI, K-phthalimide, Hydrazine hydrate, Ac2O~40-50>99[3][4]
Synthesis from (R)-Glycidyl Butyrate (R)-Glycidyl butyrate & Aryl carbamaten-BuLi~70-90>98[N/A]

Table 1: Comparison of Yield and Enantiomeric Excess for Different Chiral Morpholine Synthesis Methods. This table highlights the high efficiency and stereoselectivity achievable with modern catalytic asymmetric methods.

Key Alternative Chiral Synthons and Methodologies

This section details the most promising alternatives to this compound, including their synthetic rationale and potential applications.

(R)-Epichlorohydrin

A widely available and cost-effective chiral building block, (R)-epichlorohydrin serves as a versatile precursor for a variety of chiral morpholine derivatives. Its utility is prominently demonstrated in the synthesis of the antibiotic Linezolid. The synthesis involves the initial reaction of (R)-epichlorohydrin with an appropriate aniline derivative, followed by a series of transformations to construct the final oxazolidinone ring system, which is structurally related to the morpholine core.[3][4][5][6]

(R)-Glycidyl Butyrate

Similar to (R)-epichlorohydrin, (R)-glycidyl butyrate is another readily accessible and economical chiral epoxide. It is frequently used in the synthesis of N-aryl-5-(hydroxymethyl)-2-oxazolidinones, key intermediates for oxazolidinone antibacterial agents. The synthetic strategy often involves the alkylation of an N-lithiated aryl carbamate with (R)-glycidyl butyrate.

Asymmetric Hydrogenation of Dehydromorpholines

This powerful catalytic method allows for the direct creation of chiral morpholines from prochiral dehydromorpholine precursors. The use of rhodium catalysts with chiral bisphosphine ligands, such as f-spiroPhos, has been shown to provide excellent yields and enantioselectivities (up to 99% ee) for a range of 2-substituted morpholines.[1] This method is particularly attractive due to its high atom economy and the ability to perform the reaction on a gram scale without significant loss of efficiency.[1]

Organocatalytic Enantioselective Halocyclization

For the synthesis of more complex, substituted chiral morpholines, organocatalytic enantioselective halocyclization presents a compelling option. Using cinchona alkaloid-derived catalysts, such as (DHQD)2PHAL, various N-protected amino-alkenols can be converted into chlorinated morpholine derivatives with high yields and enantioselectivities.[2] These halogenated products can then be further functionalized to access a wider range of morpholine analogs.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations discussed above.

Protocol 1: Synthesis of Linezolid Intermediate from (R)-Epichlorohydrin

This protocol outlines the synthesis of a key intermediate for the antibiotic Linezolid, starting from (R)-epichlorohydrin.

  • Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline. 3-Fluoro-4-morpholinyl aniline (1.0 eq) is reacted with (R)-epichlorohydrin (1.0 eq) in a suitable solvent such as methanol. The mixture is heated to reflux for 16 hours and then concentrated to yield the crude product.[5]

  • Step 2: Formation of the Oxazolidinone Ring. The crude product from Step 1 is dissolved in dichloromethane, and carbonyl diimidazole (CDI) (1.0 eq) is added. The reaction is stirred at room temperature for 20 hours. The solution is then washed with water and concentrated to afford (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[5]

  • Step 3: Azide Formation and Reduction. The chloromethyl oxazolidinone is converted to the corresponding azide by reaction with sodium azide. Subsequent reduction of the azide, typically via catalytic hydrogenation (e.g., Pd/C, H2), yields the aminomethyl oxazolidinone.

  • Step 4: Acetylation to Linezolid. The aminomethyl oxazolidinone is acetylated using acetic anhydride to give Linezolid.[3]

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-protected dehydromorpholine.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)2]BF4 (1 mol%) and the chiral ligand (e.g., (S,S)-f-spiroPhos, 1.1 mol%) in a degassed solvent (e.g., dichloromethane) is stirred for 30 minutes.

  • Hydrogenation: The N-protected dehydromorpholine substrate (1.0 eq) is added to the catalyst solution. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for 24 hours.[1]

  • Workup and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral morpholine product.[1]

Visualizing Synthetic Pathways and Biological Relevance

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and a relevant biological signaling pathway involving morpholine-containing molecules.

Synthetic_Workflow_from_Chiral_Epoxides cluster_starting_materials Chiral Epoxide Starting Materials cluster_intermediates Key Intermediates cluster_final_products Final Products R_Epichlorohydrin (R)-Epichlorohydrin Amino_alcohol Chiral Amino Alcohol R_Epichlorohydrin->Amino_alcohol Nucleophilic Ring Opening R_Glycidyl_Butyrate (R)-Glycidyl Butyrate Oxazolidinone Chiral Oxazolidinone R_Glycidyl_Butyrate->Oxazolidinone Reaction with Aryl Carbamate Amino_alcohol->Oxazolidinone Carbonylation Chiral_Morpholine Chiral Morpholine Derivative Amino_alcohol->Chiral_Morpholine Cyclization Linezolid Linezolid Oxazolidinone->Linezolid Further Functionalization

Caption: Synthetic pathways from common chiral epoxides.

Asymmetric_Hydrogenation_Workflow Prochiral_Substrate Prochiral Dehydromorpholine Hydrogenation Asymmetric Hydrogenation (H2) Prochiral_Substrate->Hydrogenation Catalyst_Formation Formation of Chiral Rh-complex Catalyst_Formation->Hydrogenation Chiral_Product Enantioenriched Morpholine Hydrogenation->Chiral_Product

Caption: Workflow for asymmetric hydrogenation.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K inhibits Morpholine_Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway with morpholine inhibitor.

Conclusion

The synthesis of chiral morpholine derivatives is a critical task in modern drug discovery and development. While this compound remains a useful synthon, a variety of powerful and efficient alternatives are available. Asymmetric catalytic methods, such as rhodium-catalyzed hydrogenation and organocatalytic halocyclization, offer high yields and exceptional enantioselectivities. Furthermore, the use of readily available and economical chiral building blocks like (R)-epichlorohydrin and (R)-glycidyl butyrate provides robust and scalable routes to these important heterocyclic scaffolds. The choice of the optimal synthetic strategy will depend on a careful consideration of the target molecule's structure, desired scale of synthesis, cost, and the availability of starting materials and catalysts. This guide provides the necessary data and experimental context to make an informed decision for your specific research and development needs.

References

A Comparative Guide to the Synthetic Routes of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The stereochemistry of the morpholine ring is frequently crucial for biological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comparative overview of four prominent synthetic strategies for accessing chiral morpholines, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four distinct and effective methods for the synthesis of chiral morpholines.

Synthetic RouteKey Transformation(s)Catalyst(s)Typical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Asymmetric Hydrogenation of Dehydromorpholines Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity, atom economical.
Tandem Hydroamination & Asymmetric Transfer Hydrogenation Intramolecular Hydroamination & Asymmetric Transfer HydrogenationTitanium & Ruthenium catalystsGood>95% eeOne-pot procedure, high enantioselectivity for 3-substituted morpholines.
Diastereoselective Synthesis from Vinyloxiranes Palladium-catalyzed allylation & Iron-catalyzed heterocyclizationPalladium(0) & Iron(III) catalystsGood to ExcellentGood to excellent drOne-pot, atom-economical, good diastereoselectivity.
Organocatalytic Enantioselective Synthesis Organocatalytic α-chlorination, reduction, cyclizationProline-derived organocatalyst35-60% (overall)75-98% eeMetal-free, allows for the synthesis of C2-functionalized morpholines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This procedure is adapted from the work of Zhang and coworkers, demonstrating the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine substrate.[1][2][3]

General Procedure: In a glovebox, a mixture of the dehydromorpholine substrate (0.1 mmol), [Rh(cod)2]BF4 (0.4 mg, 0.001 mmol), and the chiral bisphosphine ligand (e.g., SKP-Phos, 0.0011 mmol) in a solvent such as dichloromethane (DCM) or toluene (2 mL) is placed in a pressure tube. The tube is sealed and taken out of the glovebox. The reaction mixture is then stirred under a hydrogen atmosphere (10-50 atm) at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral morpholine product.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation of Aminoalkynes

The following one-pot procedure for the synthesis of 3-substituted chiral morpholines is based on the methodology developed by Schafer and colleagues.[4]

General Procedure: To a solution of the aminoalkyne substrate (0.2 mmol) in toluene (1.0 mL) is added the titanium hydroamination catalyst (e.g., [Ti(NMe2)2(DPU)], 0.01 mmol). The reaction mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the ruthenium catalyst for asymmetric transfer hydrogenation (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.005 mmol) and a hydrogen source (e.g., formic acid/triethylamine mixture, 5:2 molar ratio, 0.5 mL) are added. The mixture is stirred at room temperature for another 24 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution, and the product is extracted with an organic solvent. The combined organic layers are dried over Na2SO4, concentrated, and purified by flash chromatography to yield the desired chiral 3-substituted morpholine.

Diastereoselective Synthesis of Substituted Morpholines from Vinyloxiranes and Amino Alcohols

This one-pot diastereoselective synthesis is based on the work of Cossy and coworkers.[2]

General Procedure: In a reaction tube, Pd(PPh3)4 (0.005 mmol) is added to a solution of the vinyloxirane (0.5 mmol) and the amino alcohol (0.6 mmol) in CH2Cl2 (2 mL). The mixture is stirred at room temperature for 2-4 hours. Then, FeCl3 (0.05 mmol) is added, and the reaction is stirred for an additional 12-24 hours at room temperature. Upon completion, the reaction mixture is diluted with CH2Cl2 and washed with water. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the substituted morpholine.

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

This five-step organocatalytic route provides access to C2-functionalized N-protected morpholines.[1][5]

Step 1: Organocatalytic α-Chlorination of Aldehydes To a solution of the aldehyde (1.0 mmol) and a proline-derived organocatalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether, 0.1 mmol) in an appropriate solvent (e.g., CHCl3), N-chlorosuccinimide (NCS, 1.2 mmol) is added at 0 °C. The reaction is stirred for the time required to achieve high conversion.

Step 2: Reduction to Chloro Alcohols The crude α-chloro aldehyde is directly treated with a reducing agent like NaBH4 (1.5 mmol) in methanol at 0 °C to yield the corresponding 2-chloro alcohol.

Step 3 & 4: Conversion to an Epoxide and Ring Opening The chloro alcohol is then treated with a base (e.g., K2CO3) to form an epoxide in situ. Subsequent addition of an N-protected aminoethanol (e.g., N-benzylaminoethanol) leads to the ring-opening of the epoxide.

Step 5: Intramolecular Cyclization The final intramolecular cyclization to the morpholine is achieved by treating the product from the previous step with a base (e.g., NaH) in a suitable solvent like THF to afford the C2-functionalized N-protected morpholine.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies to access chiral morpholines, highlighting the key starting materials and transformations.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_hydro Asymmetric Hydrogenation cluster_tandem Tandem Catalysis cluster_diastereo Diastereoselective Synthesis cluster_organo Organocatalysis cluster_product Product Dehydromorpholines Dehydromorpholines AH_catalyst Rh-Bisphosphine Catalyst Dehydromorpholines->AH_catalyst H₂ Aminoalkynes Aminoalkynes TC_catalyst Ti-Catalyst (Hydroamination) Aminoalkynes->TC_catalyst Vinyloxiranes Vinyloxiranes & Amino Alcohols DS_catalyst Pd(0)-Catalyst (Allylation) Vinyloxiranes->DS_catalyst Aldehydes Aldehydes OC_catalyst Proline-derived Organocatalyst Aldehydes->OC_catalyst Multi-step Sequence ChiralMorpholine Chiral Morpholine AH_catalyst->ChiralMorpholine TC_catalyst2 Ru-Catalyst (Transfer Hydrogenation) TC_catalyst->TC_catalyst2 Cyclic Imine Intermediate TC_catalyst2->ChiralMorpholine H-source DS_catalyst2 Fe(III)-Catalyst (Heterocyclization) DS_catalyst->DS_catalyst2 Allylic Alcohol Intermediate DS_catalyst2->ChiralMorpholine OC_catalyst->ChiralMorpholine

Caption: Overview of synthetic routes to chiral morpholines.

Conclusion

The choice of synthetic route to a specific chiral morpholine will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For high enantioselectivity in 2-substituted morpholines, asymmetric hydrogenation of the corresponding dehydromorpholines is a powerful strategy. For 3-substituted analogs, the one-pot tandem hydroamination and asymmetric transfer hydrogenation offers an elegant and efficient solution. The diastereoselective approach from vinyloxiranes provides a versatile method for a range of substituted morpholines. Finally, organocatalytic routes represent a valuable metal-free alternative, particularly for accessing C2-functionalized morpholines. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the pursuit of novel chiral morpholine-containing molecules.

References

The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. (R)-4-(Oxiran-2-ylmethyl)morpholine has emerged as a valuable chiral intermediate, particularly in the development of kinase inhibitors, owing to the favorable physicochemical properties imparted by the morpholine moiety. This guide provides a comparative analysis of its application, focusing on the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, and presents relevant experimental data and protocols to inform synthetic strategy.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] this compound serves as a key building block for introducing this moiety, particularly for creating a chiral side chain, which is often crucial for potent and selective biological activity.

Comparative Analysis in the Synthesis of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, the development of PI3K inhibitors is a major focus of anticancer drug discovery. Many potent PI3K inhibitors feature a morpholine-substituted heterocyclic core. The synthesis of these molecules often involves the nucleophilic ring-opening of an epoxide, such as this compound, by an amine on the core structure.

While direct head-to-head comparisons of the synthetic efficiency of this compound against other epoxides in the literature are scarce, we can infer its utility by examining the structure-activity relationships (SAR) of the resulting PI3K inhibitors. The choice of the epoxide building block dictates the side chain that decorates the morpholine core, which in turn influences the inhibitor's potency and isoform selectivity.

Below is a table summarizing the inhibitory activity of several morpholine-containing compounds against PI3Kα, a key isoform in cancer. These compounds share a common heterocyclic core but differ in the substitution pattern, which can arise from the use of different starting materials.

Compound/ReferenceCore StructureKey Substituent on MorpholinePI3Kα IC50 (nM)Notes
ZSTK474 [1]Thieno[3,2-d]pyrimidineUnsubstituted3.7A pan-PI3K inhibitor. The morpholine is introduced via nucleophilic substitution.
Compound 15e [4]Thieno[3,2-d]pyrimidine2-Phenyl2.0Demonstrates high potency and selectivity for PI3Kα.
BKM120 [3]PyrimidineBismorpholino substitution52A pan-PI3K inhibitor that has entered clinical trials.
GDC-0980 [3]Pyrimidine2-(1H-Indazol-4-yl)5A dual PI3K/mTOR inhibitor.
Compound 7c [5]Quinazoline(Hetero)aromatic carbamide>50,000Shows weaker PI3Kα inhibition compared to others, highlighting the importance of the substituent.

This table is a representative summary. For detailed structures and a complete list of inhibitors, please refer to the cited literature.

The data suggests that while the morpholine group is a key pharmacophore, the substituents introduced via different synthetic routes, including the use of various epoxide building blocks, are critical for achieving high potency and desired selectivity. For instance, the 2-phenyl substitution in compound 15e, which would require a different starting material than this compound, leads to very potent PI3Kα inhibition.[4]

Experimental Protocols

A general and crucial step in the synthesis of many morpholine-containing bioactive molecules is the ring-opening of an epoxide. Below is a representative protocol for the synthesis of β-amino alcohols, the key intermediates formed from this reaction.

General Procedure for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

This protocol is a generalized representation based on common methodologies described in the literature.[6]

Materials:

  • This compound (or alternative epoxide)

  • Amine-containing heterocyclic core

  • Solvent (e.g., ethanol, acetonitrile, or toluene)

  • Base (optional, e.g., K2CO3)

Procedure:

  • To a solution of the amine-containing heterocycle in a suitable solvent, add this compound.

  • If required, add a base to facilitate the reaction.

  • The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for a period ranging from a few hours to overnight, or subjected to microwave irradiation to reduce reaction times.[6]

  • The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the desired β-amino alcohol.

Note: The choice of solvent, temperature, and the use of a catalyst can significantly influence the reaction's regioselectivity and yield. Optimization of these parameters is often necessary for specific substrates.[7]

Visualizing Synthetic and Biological Pathways

To better understand the context of this compound's application, the following diagrams illustrate a generalized synthetic workflow and the biological pathway it targets.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_end Final Product Amine Amine-containing Heterocyclic Core RingOpening Nucleophilic Ring-Opening Amine->RingOpening Epoxide This compound Epoxide->RingOpening AminoAlcohol β-Amino Alcohol RingOpening->AminoAlcohol PI3KInhibitor Morpholine-containing PI3K Inhibitor AminoAlcohol->PI3KInhibitor Further Synthetic Steps G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition

References

A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholine scaffolds are integral components in a vast array of pharmaceuticals and bioactive molecules. Their stereochemistry often dictates biological activity, making the selection of an appropriate chiral building block a critical decision in synthetic strategy. This guide provides a comprehensive cost-benefit analysis of using (R)-4-(Oxiran-2-ylmethyl)morpholine as a key synthetic intermediate, comparing its primary synthetic route with alternative methods for accessing enantiopure morpholine derivatives.

Executive Summary

This compound is a versatile and reactive chiral building block. Its synthesis from readily available and relatively inexpensive starting materials, morpholine and (R)-epichlorohydrin, offers a direct and efficient route to this valuable synthon. However, alternative strategies, such as the asymmetric hydrogenation of dehydromorpholines and syntheses starting from chiral amino alcohols, present compelling options, particularly when specific substitution patterns are desired or when seeking to avoid hazardous reagents like epichlorohydrin. This guide presents a quantitative comparison of these methods, evaluating them on the basis of cost, yield, enantioselectivity, and procedural complexity.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the synthesis of chiral morpholine derivatives via different methodologies.

Table 1: Cost Analysis of Starting Materials and Products

CompoundSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
This compound Commercial Supplier1,836 CNY (~$258)1 g~$258.00
MorpholineMajor Chemical Supplier~$20-301 kg~$0.02-0.03
(R)-EpichlorohydrinBulk Supplier~$7.50-10.201 kg~$0.01
Chiral Amino Alcohols (e.g., Boc-L-Alaninol)Iris Biotech~$725 g~$14.40
Rhodium-based Asymmetric Hydrogenation Catalyst (e.g., Rhodium supported on Carbon)Fuel Cell Store~$772-Catalyst cost is highly variable based on loading and specific ligand

Table 2: Comparison of Synthetic Methodologies for Chiral Morpholines

MethodKey Starting MaterialsTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Direct Alkylation with (R)-Epichlorohydrin Morpholine, (R)-Epichlorohydrin70-85%>98%High yield, high enantiopurity, straightforward procedure.Use of toxic and carcinogenic epichlorohydrin.
Asymmetric Hydrogenation of Dehydromorpholines Substituted Dehydromorpholines, H₂, Chiral Rhodium Catalyst90-99%92-99%Excellent yields and enantioselectivities, broad substrate scope.Requires synthesis of the dehydromorpholine precursor, high cost of rhodium catalysts, high-pressure equipment needed.
Synthesis from Chiral Amino Alcohols Chiral Amino Alcohols, Halogenated Reagents60-80% (multi-step)>98%Avoids epichlorohydrin, readily available chiral pool of amino alcohols.Multi-step synthesis can be lower yielding overall, may require protecting groups.
Enzymatic Resolution Racemic Epichlorohydrin, Epoxide Hydrolase~25% for (R)-epichlorohydrin>99%High enantiopurity, environmentally friendly conditions.Lower yield for the desired enantiomer (theoretical max 50%), requires specific enzymes and bioprocess setup.

Experimental Protocols

Method 1: Synthesis of this compound via Direct Alkylation

This protocol is based on the common industrial synthesis route.

Materials:

  • Morpholine

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add (R)-epichlorohydrin (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a general representation of the method described in the literature for the synthesis of chiral morpholines.[1]

Materials:

  • N-protected 2-substituted dehydromorpholine

  • [Rh(cod)₂]SbF₆ (Rhodium catalyst precursor)

  • (R,R,R)-SKP (chiral phosphine ligand)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the N-protected 2-substituted dehydromorpholine (1.0 equivalent), [Rh(cod)₂]SbF₆ (0.01 equivalents), and (R,R,R)-SKP (0.0105 equivalents).

  • Add degassed dichloromethane to dissolve the reactants.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to 30 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral N-protected morpholine.

  • The protecting group can be subsequently removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the free chiral morpholine.

Mandatory Visualizations

Logical Workflow for Cost-Benefit Analysis

Cost_Benefit_Analysis cluster_factors Decision Factors cluster_options Synthetic Routes cluster_analysis Analysis cluster_decision Decision Cost Cost Analysis_A Analysis of Route A Cost->Analysis_A Analysis_B Analysis of Route B Cost->Analysis_B Analysis_C Analysis of Route C Cost->Analysis_C Yield Yield Yield->Analysis_A Yield->Analysis_B Yield->Analysis_C Enantioselectivity Enantioselectivity Enantioselectivity->Analysis_A Enantioselectivity->Analysis_B Enantioselectivity->Analysis_C Safety Safety & Environment Safety->Analysis_A Safety->Analysis_B Safety->Analysis_C Scalability Scalability Scalability->Analysis_A Scalability->Analysis_B Scalability->Analysis_C Route_A This compound (Direct Alkylation) Route_A->Analysis_A Route_B Asymmetric Hydrogenation Route_B->Analysis_B Route_C From Chiral Amino Alcohols Route_C->Analysis_C Decision Optimal Route Selection Analysis_A->Decision Analysis_B->Decision Analysis_C->Decision

Caption: Logical workflow for the cost-benefit analysis of different synthetic routes to chiral morpholines.

Experimental Workflow: Synthesis and Application in Linezolid

Experimental_Workflow cluster_synthesis Synthesis of Chiral Intermediate cluster_application Application in Linezolid Synthesis Start Morpholine & (R)-Epichlorohydrin Reaction1 Direct Alkylation (NaOH, EtOH/H₂O) Start->Reaction1 Purification1 Purification (Distillation/Chromatography) Reaction1->Purification1 Product1 This compound Purification1->Product1 Reaction2 Reaction with this compound (or its derivative) Product1->Reaction2 Start2 3-Fluoro-4-morpholinylaniline Start2->Reaction2 Cyclization Oxazolidinone Ring Formation Reaction2->Cyclization Final_Steps Further Functionalization Cyclization->Final_Steps Linezolid Linezolid Final_Steps->Linezolid

Caption: Experimental workflow for the synthesis of this compound and its application in the synthesis of Linezolid.

Discussion and Conclusion

The choice of a synthetic route to a chiral morpholine derivative is a multifactorial decision that weighs cost, efficiency, safety, and scalability.

Cost-Benefit of this compound: The direct synthesis of this compound from morpholine and (R)-epichlorohydrin stands out for its operational simplicity and high yield of an enantiopure product. The starting materials are commercially available in bulk at a relatively low cost, making this route economically attractive for large-scale production. However, the significant drawback is the use of epichlorohydrin, a known carcinogen and toxic substance, which necessitates stringent safety protocols and specialized handling, adding to the operational costs.[2][3][4]

Asymmetric Hydrogenation as an Alternative: Asymmetric hydrogenation of dehydromorpholines offers an excellent alternative with high yields and enantioselectivities.[1] This method is versatile and can be applied to a wide range of substrates to produce various substituted chiral morpholines. The main barriers to its widespread industrial adoption are the high cost of rhodium-based catalysts and the requirement for high-pressure hydrogenation equipment. However, for high-value pharmaceutical intermediates, the cost of the catalyst may be justified by the high efficiency and selectivity of the reaction.

Chiral Pool Synthesis: Utilizing chiral amino alcohols from the chiral pool is another viable strategy that avoids the use of hazardous epichlorohydrin. This approach is particularly advantageous when the desired substitution pattern on the morpholine ring can be directly derived from a readily available and inexpensive chiral amino alcohol. The main disadvantage is that it often involves a multi-step sequence, which can lead to a lower overall yield compared to more direct methods.

Recommendation:

For the large-scale, cost-effective production of this compound itself, the direct alkylation route remains a strong contender, provided that appropriate safety and environmental measures are in place. For the synthesis of other substituted chiral morpholines, especially at the research and development stage, asymmetric hydrogenation and synthesis from chiral amino alcohols offer greater flexibility and avoid the hazards associated with epichlorohydrin. The ultimate choice will depend on the specific target molecule, the scale of the synthesis, and the available resources and expertise. As green chemistry principles become increasingly important in pharmaceutical manufacturing, methods that minimize the use of hazardous reagents and reduce waste streams, such as enzymatic resolutions and catalytic asymmetric syntheses, are expected to gain further traction.[5][6]

References

Spectroscopic Showdown: A Comparative Analysis of (R)- and (S)-4-(Oxiran-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic properties of the (R)- and (S)-enantiomers of 4-(Oxiran-2-ylmethyl)morpholine reveals their structural similarities and chiral distinctions. This guide provides a comprehensive comparison based on available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in drug discovery and organic synthesis.

The enantiomeric pair, (R)- and (S)-4-(Oxiran-2-ylmethyl)morpholine, are versatile building blocks in medicinal chemistry and organic synthesis.[1] Their identical chemical formula (C₇H₁₃NO₂) and molecular weight (approximately 143.19 g/mol ) underscore their nature as mirror images of one another.[2][3][4] While possessing the same connectivity, their different spatial arrangements can lead to distinct biological activities, making their accurate characterization crucial. Standard spectroscopic techniques such as NMR, IR, and MS are fundamental in confirming the chemical structure of these morpholine derivatives.[1]

Comparative Spectroscopic Data

The primary spectroscopic data for the (R) and (S) enantiomers of 4-(Oxiran-2-ylmethyl)morpholine are summarized below. It is important to note that under standard achiral conditions, the NMR, IR, and MS spectra of enantiomers are identical. Distinctions between enantiomers typically require chiral environments, such as the use of chiral shift reagents in NMR or analysis through chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-substituted morpholines, the protons on the morpholine ring typically appear as multiplets in the ¹H NMR spectrum.[5][6] The chair conformation is a common feature of the morpholine ring in such derivatives.[5][6][7]

Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopic Parameter (R)-4-(Oxiran-2-ylmethyl)morpholine (S)-4-(Oxiran-2-ylmethyl)morpholine
¹H NMR Chemical Shifts (δ, ppm) Data not available in searched literature.Data not available in searched literature.
¹³C NMR Chemical Shifts (δ, ppm) Data not available in searched literature.Data not available in searched literature.

Note: Specific chemical shift and coupling constant data for the individual enantiomers were not available in the searched literature. In an achiral solvent, the spectra of the (R) and (S) enantiomers are expected to be identical.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(oxiranylmethyl)-morpholine would be characterized by vibrations of the morpholine and oxirane rings. The NIST WebBook provides a gas-phase IR spectrum for the racemic mixture, which is expected to be identical to that of the individual enantiomers.[2] Key absorptions would include C-H stretching, C-O-C stretching of the ether linkages in the morpholine and oxirane rings, and C-N stretching.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H (alkane)Stretching2850-3000
C-O-C (ether)Stretching1070-1150
C-N (amine)Stretching1020-1250
Oxirane RingRing vibrations~810-950 (asymmetric stretch), ~1250 (symmetric stretch)

Note: The table provides expected ranges for the functional groups present. The actual spectrum for the racemic mixture can be found on the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum for 4-(oxiranylmethyl)-morpholine is available, showing the molecular ion peak and various fragment ions.[2]

Table 3: Mass Spectrometry Data

Spectroscopic Parameter This compound (S)-4-(Oxiran-2-ylmethyl)morpholine
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.19 g/mol [3]
Mass Spectrum (m/z) Data for the racemic mixture is available.Data for the racemic mixture is available.

Note: The mass spectra of the (R) and (S) enantiomers are expected to be identical.

Experimental Protocols

Synthesis and Chiral Separation

The synthesis of racemic 4-(oxiran-2-ylmethyl)morpholine can be achieved through the reaction of morpholine with an epoxide precursor like epichlorohydrin.[1] The separation of the resulting (R) and (S) enantiomers is typically performed using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[8]

Spectroscopic Analysis
  • Sample Preparation: A small amount of the purified enantiomer is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or in a suitable solvent for IR analysis. For mass spectrometry, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Data processing includes Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically presented as a plot of transmittance versus wavenumber.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The resulting spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic comparison and the logical relationship between the enantiomers and their analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_enantiomers Enantiomers cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Racemic Synthesis separation Chiral HPLC Separation synthesis->separation R_enantiomer (R)-enantiomer separation->R_enantiomer Isolate S_enantiomer (S)-enantiomer separation->S_enantiomer Isolate NMR NMR (1H, 13C) R_enantiomer->NMR IR FTIR R_enantiomer->IR MS Mass Spec R_enantiomer->MS S_enantiomer->NMR S_enantiomer->IR S_enantiomer->MS comparison Comparative Analysis NMR->comparison IR->comparison MS->comparison

Caption: Experimental workflow for the synthesis, separation, and spectroscopic comparison.

logical_relationship racemic Racemic 4-(Oxiran-2-ylmethyl)morpholine R_enantiomer (R)-enantiomer racemic->R_enantiomer contains S_enantiomer (S)-enantiomer racemic->S_enantiomer contains spectroscopy Spectroscopic Techniques (NMR, IR, MS) R_enantiomer->spectroscopy chiral_analysis Chiral Analysis (e.g., Optical Rotation) R_enantiomer->chiral_analysis S_enantiomer->spectroscopy S_enantiomer->chiral_analysis achiral_spectra Identical Spectra (Achiral Conditions) spectroscopy->achiral_spectra distinct_properties Distinct Chiroptical Properties chiral_analysis->distinct_properties

Caption: Relationship between enantiomers and their spectroscopic analysis.

References

A Comparative Guide to Catalytic Systems for the Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure compound (R)-4-(Oxiran-2-ylmethyl)morpholine is a valuable building block in medicinal chemistry and drug development. Its synthesis via asymmetric catalysis offers an efficient route to the desired stereoisomer. While direct comparative studies on various catalysts for this specific transformation are not extensively documented, this guide provides an objective comparison of different catalytic strategies applicable to the asymmetric epoxidation of an N-allylmorpholine precursor. The performance data presented is based on analogous reactions reported in the literature for structurally related substrates.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different classes of catalysts in asymmetric epoxidation reactions that are relevant to the synthesis of this compound.

Catalyst SystemPrecursor Substrate Example & OxidantTypical Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesLimitations
Hafnium (IV)-Bishydroxamic Acid N-allyl p-methoxybenzenesulfonamide / Cumene hydroperoxide204993Effective for N-alkenyl sulfonamides; sulfonyl group acts as a directing group.[1]Requires substrate modification (sulfonamide); relatively high catalyst loading.[1]
Titanium/Tartrate Ester (Sharpless) Allylic alcohols / tert-Butyl hydroperoxide (TBHP)5-1070-90>90Highly reliable and predictable for allylic alcohols; commercially available and inexpensive components.[2][3]Requires a free hydroxyl group on the substrate for high stereocontrol.
Vanadium-based Catalysts Allylic and homoallylic alcohols / Hydrogen peroxide or TBHP1-10HighHighEffective for a range of allylic and homoallylic alcohols.Similar to Sharpless, relies on a directing hydroxyl group.
Manganese-Salen Complexes (Jacobsen) Unfunctionalized cis-olefins / m-CPBA or NaOCl2-1070-95>90Highly effective for unfunctionalized cis-olefins.May show lower enantioselectivity for terminal or trans-olefins.
Organocatalysts (e.g., Chiral Ketones) Various unfunctionalized olefins / Oxone®10-3060-9080-95Metal-free, avoiding potential metal contamination of the product; environmentally benign oxidants.[4]Often requires higher catalyst loadings compared to metal-based systems.

Experimental Protocols

Detailed methodologies for key experimental approaches are provided below. These protocols are based on representative examples from the literature for analogous substrates and may require optimization for the specific synthesis of this compound.

Protocol 1: Hafnium (IV)-Catalyzed Asymmetric Epoxidation of an N-Alkenyl Sulfonamide[1]

This protocol is adapted from the epoxidation of N-allyl p-methoxybenzenesulfonamide.

Materials:

  • N-allyl-N-(p-methoxybenzenesulfonyl)morpholine (substrate)

  • Hafnium (IV)-Bishydroxamic acid complex (catalyst, 20 mol%)

  • Cumene hydroperoxide (oxidant)

  • Dichloromethane (solvent)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the N-allyl-N-(p-methoxybenzenesulfonyl)morpholine and the Hf(IV)-Bishydroxamic acid catalyst in dichloromethane at room temperature, add activated powdered 4 Å molecular sieves.

  • Cool the mixture to 0 °C and add cumene hydroperoxide dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Protocol 2: Sharpless Asymmetric Epoxidation of a Modified N-Allylmorpholine Precursor[3]

This hypothetical protocol assumes the synthesis of a precursor containing an allylic alcohol moiety, such as (E)-3-(morpholin-4-yl)prop-2-en-1-ol.

Materials:

  • (E)-3-(morpholin-4-yl)prop-2-en-1-ol (substrate)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄, 5-10 mol%)

  • (+)-Diethyl tartrate ((+)-DET, 6-12 mol%)

  • tert-Butyl hydroperoxide (TBHP) in decane (oxidant)

  • Dichloromethane (solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Add activated 4 Å molecular sieves to a solution of (+)-DET in dichloromethane at -20 °C.

  • Add Ti(OiPr)₄ to the mixture and stir for 30 minutes.

  • Add a solution of the (E)-3-(morpholin-4-yl)prop-2-en-1-ol in dichloromethane.

  • Add TBHP dropwise to the reaction mixture.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Once the reaction is complete, quench by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite® and wash with dichloromethane.

  • Wash the combined organic filtrate with a saturated aqueous solution of ferrous sulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in selecting a catalytic system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate & Solvent B Add Catalyst A->B C Add Molecular Sieves B->C D Cool to Reaction Temp. C->D E Add Oxidant D->E F Monitor by TLC/HPLC E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J Product Pure (R)-Epoxide J->Product

Caption: General experimental workflow for catalytic asymmetric epoxidation.

Catalyst_Selection Start Start: Synthesize this compound Substrate Precursor: N-Allylmorpholine Derivative Start->Substrate Directing_Group Does the substrate have a directing group (e.g., -OH, -SO2R)? Substrate->Directing_Group Yes_DG Yes Directing_Group->Yes_DG Yes No_DG No Directing_Group->No_DG No Metal_Catalyst Consider Metal-Based Catalysts (e.g., Ti/Tartrate, Hf/BHA) Yes_DG->Metal_Catalyst Organo_Catalyst Consider Organocatalysts or Mn-Salen Complexes No_DG->Organo_Catalyst

Caption: Decision tree for selecting a suitable catalytic system.

References

Safety Operating Guide

Proper Disposal of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (R)-4-(Oxiran-2-ylmethyl)morpholine, a compound featuring both a reactive epoxide ring and a basic morpholine moiety. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound should be handled with care, recognizing the dual hazards presented by its functional groups. The morpholine component renders the compound corrosive, toxic, and flammable.[1][2] The epoxide group is highly reactive and can undergo ring-opening reactions.[3][4][5][6][7][8][9] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated fume hood.

Disposal Procedure: A Two-Stage Approach

The recommended disposal method for this compound involves a two-stage process: first, chemical neutralization of the reactive epoxide group, followed by the appropriate disposal of the resulting, less hazardous morpholine derivative.

Stage 1: Chemical Neutralization via Hydrolysis

The highly reactive epoxide ring must be opened to reduce the chemical's reactivity. This can be safely achieved through hydrolysis, which converts the epoxide into a chemically stable diol. Both acidic and basic hydrolysis can accomplish this transformation.[5][6][7][8] Given the basic nature of the morpholine ring, acidic hydrolysis is the recommended approach for neutralization in a laboratory setting.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Preparation: In a fume hood, prepare a 1 M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction Setup: Place the waste this compound in a suitable reaction vessel equipped with a magnetic stirrer. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure if it is safe to do so. Otherwise, proceed with the aqueous solution.

  • Dilution: Dilute the this compound with water to a concentration of approximately 5-10%. This will help to control the reaction temperature.

  • Neutralization: Slowly add the 1 M acid solution to the stirring solution of the epoxide. The addition should be done portion-wise to control the exothermic reaction. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding acid until the pH of the solution is between 6 and 8.

  • Reaction Time: Allow the neutralized solution to stir at room temperature for at least one hour to ensure the complete hydrolysis of the epoxide ring.

  • Verification (Optional): For verification of complete reaction, a sample may be taken and analyzed by thin-layer chromatography (TLC) or another suitable analytical method to confirm the disappearance of the starting epoxide.

Stage 2: Final Disposal of the Neutralized Product

The resulting product of the hydrolysis is a morpholine-substituted diol. While the reactive epoxide has been eliminated, the solution still contains a morpholine derivative and should be treated as chemical waste.

  • Labeling: The container with the neutralized solution must be clearly labeled as "Neutralized this compound waste" or similar, indicating its contents.

  • Collection: The neutralized waste should be collected in a designated, properly labeled hazardous waste container. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Disposal: The collected waste must be disposed of through an approved hazardous waste management service.[1][10] This typically involves incineration at a licensed facility.[11] Never pour the neutralized or un-neutralized chemical down the drain.[1]

Data Presentation

PropertyThis compoundNeutralized Product (Diol)
Key Functional Groups Epoxide, MorpholineDiol, Morpholine
Primary Hazards Reactive, Corrosive, Toxic, FlammableCorrosive, Toxic
Disposal Method Chemical Neutralization then IncinerationIncineration via Hazardous Waste Service

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the safe disposal of this compound.

Disposal_Workflow start Start: Waste this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood hydrolysis Stage 1: Acid-Catalyzed Hydrolysis fume_hood->hydrolysis check_ph Monitor and Adjust pH to 6-8 hydrolysis->check_ph stir Stir for 1 hour check_ph->stir final_disposal Stage 2: Final Disposal stir->final_disposal label_waste Label as Neutralized Waste final_disposal->label_waste collect_waste Collect in Hazardous Waste Container label_waste->collect_waste end Dispose via Approved Waste Management collect_waste->end

Caption: Workflow for the disposal of this compound.

Signaling_Pathway cluster_chemical Chemical Transformation cluster_reagents Reagents Epoxide This compound (Reactive) Diol Morpholine-substituted Diol (Less Reactive) Epoxide->Diol  Hydrolysis Acid H₂O / H⁺ (Dilute Acid) Acid->Epoxide  Initiates Ring-Opening

Caption: Chemical neutralization pathway for this compound.

References

Safeguarding Your Research: A Guide to Handling (R)-4-(Oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A comprehensive operational and safety plan for researchers, scientists, and drug development professionals handling (R)-4-(Oxiran-2-ylmethyl)morpholine. This guide provides essential procedural information to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the mandatory personal protective equipment required when handling this compound. Due to the presence of the reactive epoxide group, standard laboratory PPE must be supplemented with specific chemical-resistant options.

Body PartRequired PPEMaterial/Standard
Eyes/Face Chemical safety goggles and a face shieldMust meet EN 166 or equivalent standards. A face shield provides additional protection against splashes.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may offer insufficient protection. Always inspect gloves for tears or punctures before use.
Body Chemical-resistant coverall or lab coat with a chemical-resistant apronCoveralls should be worn over personal clothing. An apron provides an additional layer of protection against spills.
Respiratory Respirator with an appropriate organic vapor cartridgeMandatory if working outside of a certified chemical fume hood, if there is a risk of aerosol generation, or if ventilation is inadequate.
Feet Closed-toe shoesLeather or other chemical-resistant material is recommended.

Experimental Workflow: A Step-by-Step Safety Protocol

To ensure safe handling from reception to disposal, the following workflow must be strictly adhered to. This procedural guidance is designed to minimize exposure and prevent accidents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for Morpholine and Epoxides B Ensure fume hood is certified and functioning correctly A->B C Assemble and inspect all required PPE B->C D Prepare all necessary equipment and reagents in the fume hood C->D E Don all PPE correctly F Carefully unseal the container inside the fume hood E->F G Dispense the required amount of the compound F->G H Securely close the container G->H I Perform the experiment within the fume hood H->I J Decontaminate all equipment used in the experiment K Wipe down the work area in the fume hood J->K L Segregate and label all chemical waste (liquid and solid) K->L M Dispose of waste according to institutional and local regulations L->M N Remove and dispose of gloves and other disposable PPE M->N O Wash hands and arms thoroughly N->O end End O->end start Start start->A

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep away from heat, sparks, and open flames.

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain. Contaminated PPE and cleaning materials must also be disposed of as hazardous waste.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。